molecular formula C3H6O3S B1600306 Cyclopropanesulfonic Acid CAS No. 21297-68-7

Cyclopropanesulfonic Acid

Cat. No.: B1600306
CAS No.: 21297-68-7
M. Wt: 122.15 g/mol
InChI Key: DLTBAYKGXREKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanesulfonic Acid (CAS 21297-68-7) is a high-value chemical building block that combines a strained cyclopropane ring with a strongly acidic sulfonic acid functional group. This unique structure makes it a versatile intermediate for organic synthesis and drug discovery. The compound is particularly valued for its role as a precursor to various important derivatives, such as cyclopropanesulfonamide and cyclopropanesulfonyl chloride, which are key intermediates in pharmaceutical research . In medicinal chemistry, derivatives of Cyclopropanesulfonic Acid are investigated for their potential biological activity. The cyclopropane moiety is a common pharmacophore used to create conformationally restricted molecules, which can lead to improved metabolic stability and selectivity for target proteins . Furthermore, the sulfonamide functional group, easily accessible from this acid, is a cornerstone of many therapeutic agents, underscoring the reagent's importance in developing new bioactive molecules . Its primary research applications include use as a synthetic intermediate for novel compounds, a precursor for sulfonamide-based drug candidates, and a building block in material science, such as for advanced polymer electrolytes . This product is intended for research purposes by qualified laboratory personnel. Cyclopropanesulfonic Acid is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3S/c4-7(5,6)3-1-2-3/h3H,1-2H2,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTBAYKGXREKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439501
Record name Cyclopropanesulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21297-68-7
Record name Cyclopropanesulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Reaction Mechanisms of Cyclopropanesulfonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropane ring, a motif of fundamental importance in organic chemistry, imparts unique conformational rigidity and metabolic stability to molecules.[1] Its incorporation into drug candidates often leads to enhanced potency and improved pharmacokinetic profiles. Consequently, cyclopropanesulfonic acid and its derivatives, particularly cyclopropanesulfonyl chloride and cyclopropanesulfonamides, have emerged as critical building blocks in the synthesis of a wide array of biologically active compounds.[2][3] This guide provides an in-depth exploration of the primary synthetic routes to cyclopropanesulfonic acid, focusing on the underlying reaction mechanisms and providing practical, field-proven insights for researchers and drug development professionals.

Route 1: Intramolecular Cyclization via Nucleophilic Substitution

One of the most robust and scalable methods for the synthesis of cyclopropane sulfonamides, which can be readily hydrolyzed to the corresponding sulfonic acid, is through an intramolecular ring-closing reaction. This strategy typically involves the synthesis of a linear precursor containing a suitable leaving group, followed by base-induced cyclization.[2][4]

Causality Behind Experimental Choices

The selection of a protected sulfonamide, such as an N-tert-butyl sulfonamide, is a key strategic decision.[4] The bulky tert-butyl group serves two primary purposes: it protects the acidic proton of the sulfonamide, preventing unwanted side reactions, and it can be cleaved under acidic conditions without compromising the integrity of the newly formed cyclopropane ring. The choice of a strong, non-nucleophilic base like n-butyllithium is critical for efficiently deprotonating the carbon alpha to the sulfonyl group, initiating the intramolecular cyclization.

Reaction Mechanism

The reaction proceeds via a two-step sequence: initial formation of a sulfonamide followed by an intramolecular SN2 reaction.

  • Sulfonamide Formation: 3-chloropropanesulfonyl chloride is reacted with tert-butylamine in the presence of a base such as triethylamine. The triethylamine acts as a scavenger for the HCl generated during the reaction.

  • Deprotonation and Cyclization: The resulting N-tert-butyl-3-chloropropylsulfonamide is treated with a strong base, typically n-butyllithium, at low temperatures. The base abstracts a proton from the carbon adjacent to the sulfonyl group, generating a carbanion.

  • Intramolecular SN2 Attack: The generated carbanion then acts as a nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular fashion to form the cyclopropane ring and expel the chloride ion.

  • Deprotection: The N-tert-butyl group is subsequently removed by treatment with a strong acid, such as formic acid or trifluoroacetic acid, to yield the cyclopropyl sulfonamide.[2]

Visualization of the Ring-Closing Mechanism

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2 & 3: Deprotonation and Cyclization cluster_2 Step 4: Deprotection 3-chloropropanesulfonyl_chloride Cl-CH2CH2CH2-SO2Cl N-tert-butyl-3-chloropropylsulfonamide Cl-CH2CH2CH2-SO2NH-C(CH3)3 3-chloropropanesulfonyl_chloride->N-tert-butyl-3-chloropropylsulfonamide + (CH3)3C-NH2 / Et3N tert-butylamine (CH3)3C-NH2 Start Cl-CH2CH2CH2-SO2NH-C(CH3)3 Carbanion Cl-CH2CH2-CH(-)-SO2NH-C(CH3)3 Start->Carbanion + n-BuLi Cyclopropane_product c-(CH2)2CH-SO2NH-C(CH3)3 Carbanion->Cyclopropane_product Intramolecular SN2 Protected c-(CH2)2CH-SO2NH-C(CH3)3 Final_Product c-(CH2)2CH-SO2NH2 Protected->Final_Product + H+

Caption: Intramolecular cyclization pathway to cyclopropyl sulfonamide.

Experimental Protocol: Synthesis of Cyclopropyl Sulfonamide[2]
  • Sulfonamide Formation: To a solution of tert-butylamine (0.50 mol) and triethylamine (0.50 mol) in toluene (400 mL) at 0-5 °C, add 3-chloropropanesulfonyl chloride (0.41 mol) over 30-60 minutes. Stir the mixture at 5 °C for 10 minutes.

  • Work-up: Allow the mixture to warm to room temperature and wash with 1 M hydrochloric acid (200 mL) and then with water (100 mL).

  • Solvent Exchange: Distill off approximately 250 mL of toluene. Add tetrahydrofuran (THF, 700 mL) and continue distillation until a residual volume of approximately 600 mL is obtained.

  • Cyclization: Cool the mixture to -30 °C and add n-butyllithium (15% in hexane, 2.2 eq) at this temperature.

  • Quenching: After the reaction is complete, warm the mixture to ambient temperature and quench with water.

  • Deprotection: Remove the solvents by distillation and treat the residue with formic acid at 70-90 °C while bubbling nitrogen through the mixture until the conversion is complete.

  • Isolation: Remove residual formic acid by co-evaporation with toluene and crystallize the product from a toluene/ethanol mixture.

Route 2: Synthesis from a Cyclopropyl Grignard Reagent

This approach leverages the nucleophilic character of a Grignard reagent to introduce the sulfonyl group. The synthesis of cyclopropanesulfonyl chloride via this route is a well-established method.[5][6]

Causality Behind Experimental Choices

The use of cyclopropylmagnesium bromide as the starting material provides a direct method for forming the carbon-sulfur bond. Sulfur dioxide is an excellent electrophile for this purpose. The subsequent chlorination of the intermediate sulfinate salt with N-chlorosuccinimide (NCS) is an effective and mild method to generate the sulfonyl chloride.[5] The choice of anhydrous conditions is paramount, as Grignard reagents are highly reactive towards protic solvents.

Reaction Mechanism
  • Formation of Sulfinate: Cyclopropylmagnesium bromide is added to a solution of sulfur dioxide in an anhydrous solvent like THF at low temperature. The nucleophilic carbon of the Grignard reagent attacks the electrophilic sulfur atom of SO2, forming a magnesium sulfinate salt.

  • Oxidative Chlorination: The intermediate sulfinate is then treated with N-chlorosuccinimide (NCS). The sulfinate attacks the electrophilic chlorine atom of NCS, leading to the formation of cyclopropanesulfonyl chloride and succinimide anion.

Visualization of the Grignard Route

G cluster_0 Step 1: Sulfinate Formation cluster_1 Step 2: Oxidative Chlorination Grignard c-C3H5-MgBr Sulfinate c-C3H5-SO2-MgBr Grignard->Sulfinate + SO2 SO2 SO2 Sulfinate_start c-C3H5-SO2-MgBr Product c-C3H5-SO2Cl Sulfinate_start->Product + NCS NCS N-Chlorosuccinimide (NCS)

Caption: Synthesis of cyclopropanesulfonyl chloride via a Grignard reagent.

Experimental Protocol: Synthesis of Cyclopropanesulfonyl Chloride[6]
  • Reaction Setup: To a solution of cyclopropylmagnesium bromide (0.5 M in THF, 20 mL, 10.0 mmol) in anhydrous THF (10 mL) at -10 °C, slowly add a solution of SO2 in THF (~16 wt%, 4.8 mL, 12 mmol) over 10 minutes, maintaining the temperature between -10 and -5 °C.

  • Sulfinate Formation: Allow the reaction mixture to warm to ambient temperature over 30 minutes.

  • Chlorination: Cool the mixture to -5 to 0 °C and add N-chlorosuccinimide (2.0 g, 15 mmol).

  • Work-up: Allow the reaction mixture to warm to ambient temperature and dilute with methyl tert-butyl ether (50 mL). Add water (50 mL) and stir for 5 minutes.

  • Extraction: Separate the organic layer and wash with brine (50 mL).

  • Isolation: Concentrate the organic layer to obtain the crude cyclopropanesulfonyl chloride.

The resulting cyclopropanesulfonyl chloride can be hydrolyzed to cyclopropanesulfonic acid by treatment with water.

Route 3: Oxidation of Cyclopropyl Mercaptan

The direct oxidation of a thiol to a sulfonic acid is a fundamental transformation in sulfur chemistry. While specific literature for the oxidation of cyclopropyl mercaptan to cyclopropanesulfonic acid is less common in the initial search, the general principles of mercaptan oxidation are well-established and applicable.[7][8]

Causality Behind Experimental Choices

Strong oxidizing agents are required to convert the sulfur atom from the -2 oxidation state in the thiol to the +6 oxidation state in the sulfonic acid. Hydrogen peroxide is a common and environmentally benign choice.[7] The reaction is often carried out in an acidic medium to facilitate the oxidation process.

Plausible Reaction Mechanism

The oxidation of a mercaptan to a sulfonic acid is a stepwise process involving several intermediates.

  • Initial Oxidation: The mercaptan is first oxidized to a sulfenic acid (c-C3H5-SOH).

  • Further Oxidation to Sulfinic Acid: The sulfenic acid is then further oxidized to a sulfinic acid (c-C3H5-SO2H).

  • Final Oxidation to Sulfonic Acid: The final oxidation step converts the sulfinic acid to the sulfonic acid (c-C3H5-SO3H).

Each of these steps involves the transfer of oxygen atoms from the oxidizing agent to the sulfur atom.

Visualization of the Oxidation Pathway

G Mercaptan c-C3H5-SH Sulfenic_acid c-C3H5-SOH Mercaptan->Sulfenic_acid [O] Sulfinic_acid c-C3H5-SO2H Sulfenic_acid->Sulfinic_acid [O] Sulfonic_acid c-C3H5-SO3H Sulfinic_acid->Sulfonic_acid [O]

Caption: Stepwise oxidation of cyclopropyl mercaptan.

General Experimental Protocol: Oxidation of a Mercaptan[8]
  • Reaction Setup: In a reaction vessel, place the alkyl mercaptan.

  • Oxidation: Add hydrogen peroxide to the mercaptan. The reaction can be carried out in the presence of an alkylsulfonic acid, which can act as a solvent and catalyst.

  • Reaction Conditions: The reaction temperature and time will depend on the specific mercaptan and the concentration of the hydrogen peroxide.

  • Work-up: After the reaction is complete, the product can be isolated by distillation to remove water and any unreacted starting materials.

Quantitative Data Summary

Synthetic RouteKey ReagentsTypical YieldKey AdvantagesKey Considerations
Intramolecular Cyclization 3-chloropropanesulfonyl chloride, tert-butylamine, n-BuLiGood to ExcellentScalable, well-established for sulfonamide synthesisRequires strong base and anhydrous conditions; multi-step process
Grignard Reagent Cyclopropylmagnesium bromide, SO2, NCS~80% (for sulfonamide)[5]Direct C-S bond formation, good yieldsRequires anhydrous conditions, handling of gaseous SO2
Mercaptan Oxidation Cyclopropyl mercaptan, H2O2VariablePotentially a direct route, uses common oxidizing agentsMechanism can be complex, potential for over-oxidation or side products

Conclusion

The synthesis of cyclopropanesulfonic acid and its derivatives can be achieved through several distinct and effective methodologies. The choice of synthetic route will depend on factors such as the desired scale of the reaction, the availability of starting materials, and the specific functional group required in the final product. The intramolecular cyclization and Grignard reagent routes are well-documented and provide reliable pathways to cyclopropane sulfonamides and sulfonyl chlorides, respectively. The oxidation of cyclopropyl mercaptan represents a more direct but potentially less controlled approach. A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and achieving high yields of these valuable synthetic building blocks.

References

  • US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google P
  • Synthesis of Cyclopropanecarboxylic Acid - YouTube. (URL: [Link])

  • US4239696A - Process for the production of alkyl sulfonic acids - Google P
  • 4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure. (URL: [Link])

  • WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google P
  • Synthesis of cyclopropanes - Organic Chemistry Portal. (URL: [Link])

  • US2727920A - Oxidation of mercaptans to sulfonic acids - Google P
  • Cyclopropanation of Alkenes - Master Organic Chemistry. (URL: [Link])

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC. (URL: [Link])

  • Cyclopropanation Ring Closure via Ionic Mechanism – SN2,Sulfur Ylides - Wordpress. (URL: [Link])

  • Recent advances in the synthesis of cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

Sources

The Cyclopropane-Sulfonic Acid Paradox: Stability, Synthesis, and Structural Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of cyclopropane rings into sulfonic acid scaffolds presents a unique chemical paradox. While the cyclopropane ring possesses significant ring strain (~27.5 kcal/mol), rendering it susceptible to acid-catalyzed electrophilic ring opening, the presence of the sulfonic acid group (or its derivatives) often imparts unexpected stability. This guide explores the electronic mechanisms governing this stability, provides robust synthetic protocols for generating cyclopropanesulfonic acids without ring rupture, and outlines validation methods for pharmaceutical applications.

Theoretical Framework: The Stability Paradox

The Strain vs. Electronic Effect

Cyclopropane is inherently unstable due to Baeyer strain (angle deformation from 109.5° to 60°) and torsional strain (eclipsed hydrogens). In the presence of strong Brønsted acids, the ring typically acts as a weak base (


), accepting a proton to form a non-classical carbocation, which rapidly relieves strain via ring opening.

However, the introduction of a sulfonyl group (


) fundamentally alters this reactivity landscape through two primary mechanisms:
  • Inductive Deactivation (-I Effect): The sulfonyl group is a potent electron-withdrawing group (EWG). It reduces electron density within the Walsh orbitals (the bent

    
    -bonds of the ring). Since acid-catalyzed ring opening is an electrophilic attack, the electron-deficient ring becomes significantly less basic and resistant to protonation.
    
  • Transition State Destabilization: Ring opening proceeds through a cationic transition state. The adjacent sulfonyl group destabilizes this developing positive charge, effectively raising the activation energy (

    
    ) required for the ring-opening pathway.
    
Mechanistic Pathway: Retention vs. Rupture

The fate of the ring depends on the balance between the acidity of the medium and the electron-withdrawing power of the substituent.

Mechanism Start Cyclopropyl Sulfonate Inter Protonation Attempt Start->Inter + H+ Acid Acidic Medium (H+) Path_A Path A: Ring Retention (EWG Stabilized) Inter->Path_A High Barrier (EWG) Path_B Path B: Ring Opening (Carbocation Formation) Inter->Path_B Low Barrier (EDG) Intact Drug Scaffold Intact Drug Scaffold Path_A->Intact Drug Scaffold Decomposition Products\n(Homoallyl Sulfonates) Decomposition Products (Homoallyl Sulfonates) Path_B->Decomposition Products\n(Homoallyl Sulfonates)

Figure 1: Mechanistic divergence in acidic media. The Sulfonyl group forces the reaction toward Path A by raising the energy barrier of Path B.

Synthetic Methodologies

Direct sulfonation of cyclopropane is hazardous and low-yielding. The preferred industrial and laboratory strategy involves intramolecular cyclization of acyclic precursors or nucleophilic displacement on pre-formed rings.

Strategy A: The "Safe Construction" (Intramolecular Cyclization)

This is the standard for generating cyclopropyl sulfonamides (common in antiviral drugs like Daclatasvir analogs). The ring is formed after the sulfonyl group is in place, avoiding the risk of opening a pre-existing ring with harsh sulfonylating agents.

Core Protocol: 3-Chloropropanesulfonyl Chloride Route

  • Step 1: Sulfonamide Formation React 3-chloropropanesulfonyl chloride with a protected amine (e.g., tert-butylamine).

    • Why: The tert-butyl group protects the nitrogen and prevents premature polymerization.

  • Step 2: Cyclization Treat the acyclic sulfonamide with n-Butyllithium (n-BuLi).[1]

    • Mechanism:[1][2][3][4][5][6][7][8][9] Lithium-halogen exchange is not the primary driver here; rather, the base deprotonates the

      
      -carbon (next to the 
      
      
      
      ), which then performs an intramolecular
      
      
      attack on the
      
      
      -carbon (displacing chloride).
  • Step 3: Deprotection (The Critical Step) Standard TFA deprotection can be too harsh. A validated alternative uses Formic Acid .[10]

Strategy B: Nucleophilic Substitution (Strecker Reaction)

For simple cyclopropanesulfonic salts.



  • Note: This requires a robust cyclopropyl halide and high temperatures.

Detailed Experimental Protocol: Synthesis & Deprotection

This protocol describes the synthesis of a cyclopropyl sulfonamide scaffold, emphasizing the stability of the ring during the acidic deprotection step.

Phase 1: Cyclization
  • Prepare Solution: Dissolve N-tert-butyl-3-chloropropanesulfonamide (1.0 eq) in dry THF under Argon. Cool to -78°C.

  • Cyclize: Add n-BuLi (2.2 eq, 2.5M in hexanes) dropwise over 30 mins.

    • Observation: The solution may turn yellow.

  • Warm & Quench: Allow to warm to 0°C over 2 hours. Quench with saturated

    
    .
    
  • Isolate: Extract with EtOAc, wash with brine, dry over

    
    .
    
Phase 2: Acidic Deprotection (The Stability Test)

This step challenges the ring stability. We use Formic Acid as a controllable alternative to TFA.[10]

  • Reagent: Neat Formic Acid (98%).

  • Reaction: Dissolve the cyclized intermediate in Formic Acid (10 vol). Heat to 70–90°C for 2-4 hours.

    • Critical Control: Continuously bubble

      
       through the mixture to remove isobutylene gas as it forms, driving the equilibrium forward.
      
  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene to remove residual acid.[1][10]

  • Result: The cyclopropane ring remains intact despite the hot acidic medium, validated by NMR.

Workflow Precursor 3-Chloropropyl Sulfonamide Cyclization Cyclization (n-BuLi, -78°C) Precursor->Cyclization Intramolecular SN2 Intermediate N-t-Butyl Cyclopropyl Sulfonamide Cyclization->Intermediate AcidStep Acid Deprotection (Formic Acid, 90°C) Intermediate->AcidStep Cleavage of t-Butyl Final Cyclopropyl Sulfonamide (Ring Intact) AcidStep->Final Isobutylene removal

Figure 2: Synthetic workflow for cyclopropyl sulfonamides, highlighting the acidic deprotection step.[11]

Validation: The Acid Challenge Test

To confirm ring stability in your specific derivative, perform the following NMR study.

Protocol
  • Sample: 10 mg of sulfonate/sulfonamide.

  • Solvent: 0.6 mL

    
     (for salts) or 
    
    
    
    (for esters).
  • Acid Spike: Add 50

    
    L of 
    
    
    
    (deuterosulfuric acid).
  • Monitoring: Acquire

    
     NMR at 
    
    
    
    .
Data Interpretation

The cyclopropane protons have a distinct high-field chemical shift. Ring opening results in a massive downfield shift as the protons move to an acyclic, aliphatic environment.

Table 1: NMR Shift Diagnostics

Structural StateChemical Shift (

ppm)
MultiplicityInterpretation
Intact Ring 0.6 – 1.2 ppm Multiplet (complex)Stable. High-field shift due to ring current anisotropy.
Ring Opened 1.8 – 2.5 ppm Triplet/QuintetFailed. Typical for acyclic methylene (

).
Intermediate ~4.0 ppm BroadUnstable. Transient carbocation or alcohol species (if quenched).

Pharmaceutical Implications[12]

In drug discovery, the cyclopropanesulfonamide moiety is a bioisostere for carboxylic acids and straight-chain sulfonamides.

  • Conformational Restriction: The ring locks the orientation of the sulfonamide, potentially increasing binding affinity by reducing the entropic penalty of binding.

  • Metabolic Stability: The cyclopropane ring blocks

    
    -oxidation pathways that might degrade an alkyl chain.
    
  • Acid Stability in vivo: The stability demonstrated in synthesis translates to stability in the acidic environment of the stomach (

    
    ), ensuring oral bioavailability without degradation.
    

References

  • Synthesis of Cyclopropyl Sulfonamides (Patent Process) Google Patents. "Process for the preparation of cyclopropyl sulfonamide (WO2009053281A1)."
  • Donor-Acceptor Cyclopropane Reactivity Organic Letters. "Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid." [Link]

  • Cyclopropane Structure and Strain Wikipedia. "Cyclopropane: Structure, Bonding, and Reactivity." [Link]

  • Sulfonamide Drug Synthesis National Institutes of Health (NIH). "Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions." [Link]

Sources

The Cyclopropanesulfonamide Scaffold: From HCV Blockbusters to Next-Gen Ion Channel Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopropanesulfonamide moiety represents a triumph of bioisosteric design in modern medicinal chemistry. By replacing the carboxylic acid functionality with an acyl cyclopropanesulfonamide, drug developers have successfully navigated the "permeability-solubility paradox," creating molecules that maintain the necessary acidity for electrostatic interactions while dramatically improving membrane permeability and metabolic stability. This technical guide dissects the biological activity of this scaffold, moving from its validated success in Hepatitis C (HCV) NS3/4A protease inhibitors to its emerging role in selective NaV1.7 modulation for neuropathic pain and targeted oncology.

The Medicinal Chemistry Rationale: Why Cyclopropanesulfonamides?

The transition from a carboxylic acid to a sulfonamide—and specifically a cyclopropanesulfonamide —is rarely a random screen hit; it is a deliberate design choice driven by three physicochemical pillars.

The Acidity Bioisostere ( Modulation)

Many biological targets (proteases, ion channels) require a negative charge to anchor the ligand (e.g., interacting with the oxyanion hole of a protease).

  • The Problem: Carboxylic acids (

    
    ) are ionized at physiological pH, leading to poor passive membrane permeability.
    
  • The Solution: The acyl sulfonamide (

    
    ) mimics the acidity of a carboxylic acid (
    
    
    
    ) but possesses a distinct charge distribution that often allows for better passive diffusion.
The "Magic Ring" Effect (Conformational Restriction)

The cyclopropyl group is not merely a hydrophobic cap; it acts as a conformational lock.

  • Entropic Advantage: The inherent strain (

    
    ) and rigidity of the cyclopropane ring reduce the entropic penalty upon binding compared to flexible alkyl chains (e.g., isopropyl or ethyl groups).
    
  • Metabolic Shielding: The unique

    
    -like character of cyclopropane C-H bonds makes them more resistant to Cytochrome P450-mediated oxidation compared to standard aliphatic chains.
    
Physicochemical Comparison Table
PropertyCarboxylic Acid (

)
Methanesulfonamide (

)
Cyclopropanesulfonamide (

)

(approx)
4.5 - 5.0~10.0 (non-acyl) / ~4.5 (acyl)~4.5 - 5.0 (acyl)
LogD (pH 7.4) Low (Ionized)ModerateHigh (Lipophilic Core)
Metabolic Stability High (Phase II only)ModerateHigh (Oxidative resistance)
Permeability (

)
LowModerateHigh

The Blockbuster Application: HCV NS3/4A Protease Inhibitors[2][3]

The most authoritative validation of the cyclopropanesulfonamide scaffold lies in the treatment of Hepatitis C. Drugs like Glecaprevir , Voxilaprevir , and Grazoprevir utilize this moiety to inhibit the NS3/4A serine protease.

Mechanism of Action

The NS3/4A protease is essential for viral replication.[1] The cyclopropanesulfonamide moiety in these inhibitors serves a dual function:

  • Catalytic Mimicry: The acyl sulfonamide group forms a hydrogen bond network with the catalytic triad (His57, Asp81, Ser139), mimicking the transition state of the peptide bond hydrolysis.

  • P1-P1' Spanning: The cyclopropyl group typically occupies the S1' subsite, providing critical van der Waals contacts that drive potency.

Visualization: NS3/4A Inhibition Pathway

The following diagram illustrates the structural logic of how these inhibitors disrupt the viral lifecycle.

HCV_Mechanism Viral_Polyprotein HCV Polyprotein Translation NS3_4A Active NS3/4A Protease (Catalytic Triad: H57, D81, S139) Viral_Polyprotein->NS3_4A Requires Processing Complex Stable Enzyme-Inhibitor Complex (Acyl Sulfonamide Anion binds Oxyanion Hole) NS3_4A->Complex + Inhibitor Binding Inhibitor Cyclopropanesulfonamide Inhibitor (Glecaprevir/Voxilaprevir) Inhibitor->Complex High Affinity (nM) Replication_Fail Viral Replication Halted Complex->Replication_Fail Blocked Polyprotein Cleavage

Figure 1: Mechanism of Action for Cyclopropanesulfonamide-based HCV Protease Inhibitors. The scaffold acts as a transition-state mimic, locking the protease in an inactive conformation.

Emerging Frontier: NaV1.7 Inhibitors for Pain[5][6]

Beyond infectious disease, the scaffold is revolutionizing pain management by targeting Voltage-Gated Sodium Channels (NaV1.7), a genetically validated target for insensitivity to pain.[2]

The Selectivity Challenge

The major hurdle in NaV drug discovery is selectivity. Inhibiting NaV1.5 (cardiac) leads to arrhythmias.

  • Role of Cyclopropanesulfonamide: Recent SAR studies (e.g., by Genentech, Xenon, Pfizer) have shown that acyl sulfonamides bearing a cyclopropyl cap can exploit subtle differences in the voltage-sensing domain of NaV1.7 vs. NaV1.5.

  • State-Dependence: These inhibitors preferentially bind to the inactivated state of the channel, which is more prevalent in hyperexcitable pain neurons than in normal cardiac tissue.

Key Compound Data (Representative)
  • Compound 51 (Lupin/Genentech series):

    • Structure: Chromane aryl sulfonamide core.[3]

    • Selectivity: >1000-fold selective for NaV1.7 over NaV1.5.

    • Efficacy: Robust analgesia in formalin-induced inflammatory pain models.[4]

Experimental Protocols

To validate biological activity for this scaffold, two assays are critical: the biochemical potency assay and the metabolic stability screen.

Protocol A: FRET-Based NS3/4A Protease Inhibition Assay

This protocol determines the


 of cyclopropanesulfonamide derivatives against HCV protease.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Triton X-100, 5 mM DTT.

  • Substrate: FRET depsipeptide (Ac-Asp-Glu-Val-Val-Pro-Abu-ψ-[COO]-Ala-Ser-Cys(Cy5)-NH2).

  • Enzyme: Recombinant NS3/4A protease domain (genotype 1b or 3a).

Workflow:

  • Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10 µM).

  • Incubation: Add 20 µL enzyme solution (final conc. 1 nM) to 1 µL compound in 384-well black plates. Incubate for 15 min at RT to allow equilibrium binding.

  • Initiation: Add 20 µL substrate (final conc.

    
     value, typically 2 µM).
    
  • Detection: Monitor fluorescence increase (Ex/Em: 635/670 nm) continuously for 30 minutes on a microplate reader (e.g., EnVision).

  • Analysis: Calculate initial velocity (

    
    ). Fit data to the 4-parameter logistic equation to derive 
    
    
    
    .
Protocol B: Microsomal Stability Assessment

Crucial for verifying the metabolic shielding effect of the cyclopropane ring.

Workflow:

  • Mix: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) in 100 mM phosphate buffer (pH 7.4).

  • Start: Initiate reaction with NADPH-generating system (1 mM NADPH final).

  • Sampling: Aliquot 50 µL at

    
     min into cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time.
    
    • 
      .
      

Synthetic Architectures

The construction of the acyl cyclopropanesulfonamide linkage is the bottleneck in producing these libraries.

Validated Synthetic Route

The most robust method involves the coupling of a primary sulfonamide with an activated carboxylic acid.

Synthesis_Workflow Start1 Cyclopropanesulfonamide (Nucleophile) Coupling Coupling Reaction (DBU, Dichloromethane) Start1->Coupling Start2 Carboxylic Acid Core (Electrophile) Activation Activation Step (CDI or EDCI/DMAP) Start2->Activation Activation->Coupling Product Acyl Sulfonamide Scaffold Coupling->Product Yield: 60-85%

Figure 2: General synthetic workflow for generating acyl cyclopropanesulfonamide libraries.

Key Technical Note: For sterically hindered acids, activation with CDI (Carbonyldiimidazole) followed by heating with the sulfonamide and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is superior to standard EDCI couplings.

References

  • Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel. Viruses. [Link]

  • Discovery of Selective Acyl Sulfonamide-Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (NaV) 1.7 with Potent Analgesic Activity. Journal of Medicinal Chemistry. [Link]

  • Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models. Journal of Medicinal Chemistry. [Link]

  • Structure property relationships of N-acylsulfonamides and related bioisosteres. European Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy. [Link]

Sources

An In-depth Technical Guide to the Solubility of Cyclopropanesulfonic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Modern Drug Development

In the landscape of pharmaceutical research and development, the intrinsic properties of an active pharmaceutical ingredient (API) are paramount to its successful formulation and ultimate therapeutic efficacy. Among these, solubility stands as a cornerstone characteristic, profoundly influencing bioavailability, processability, and the overall performance of a drug product.[1][2][3] Cyclopropanesulfonic acid, a moiety of growing interest in medicinal chemistry due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl group, presents a compelling case for a thorough investigation of its solubility profile.[4] This guide provides a comprehensive technical overview of the theoretical underpinnings and practical methodologies for determining the solubility of cyclopropanesulfonic acid in a range of common organic solvents. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to confidently assess and leverage this critical physicochemical parameter.

Theoretical Principles Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the Gibbs free energy of solution (ΔG_sol).[5][6][7][8][9] For dissolution to be spontaneous, ΔG_sol must be negative. The relationship is defined by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

where:

  • ΔH_sol is the enthalpy of solution, representing the heat absorbed or released during dissolution.[3][4][10][11]

  • T is the absolute temperature in Kelvin.

  • ΔS_sol is the entropy of solution, reflecting the change in disorder of the system upon dissolution.[4][11][12]

The interplay of these thermodynamic quantities is dictated by the intermolecular forces between the solute (cyclopropanesulfonic acid) and the solvent molecules.[13][14][15][16]

The Molecular Profile of Cyclopropanesulfonic Acid: A Solubility Perspective

To predict the solubility of cyclopropanesulfonic acid, we must first dissect its molecular structure:

  • The Sulfonic Acid Group (-SO₃H): This is the dominant functional group, rendering the molecule highly polar and a strong acid.[5][11][13][14][15] Sulfonic acids are known to be significantly more acidic than their carboxylic acid counterparts, with pKa values often in the negative range.[10][11] This strong acidity implies a high propensity for ionization, particularly in protic or polar solvents. The -SO₃H group is a strong hydrogen bond donor (the hydroxyl proton) and a strong hydrogen bond acceptor (the sulfonyl oxygens).[6][15]

  • The Cyclopropyl Ring (C₃H₅-): This small, strained cycloalkane imparts a degree of non-polar character to the molecule. While the carbon-hydrogen bonds are relatively non-polar, the overall contribution of this group is to the molecule's size and shape, which can influence how it packs in a crystal lattice and how it is accommodated by solvent molecules.

The solubility of cyclopropanesulfonic acid will, therefore, be a balance between the strong polar and hydrogen-bonding interactions of the sulfonic acid group and the non-polar nature of the cyclopropyl ring. The general principle of "like dissolves like" provides a foundational, albeit simplistic, predictive tool.[13][14]

Predicting Solubility: A Multi-faceted Approach

While direct experimental data for cyclopropanesulfonic acid is scarce, we can employ theoretical models to anticipate its solubility behavior.

  • Qualitative Prediction based on Intermolecular Forces:

    • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are excellent hydrogen bond donors and acceptors. We can predict high solubility of cyclopropanesulfonic acid in these solvents due to the strong hydrogen bonding and dipole-dipole interactions with the sulfonic acid group.[13][15]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess significant dipole moments and can act as hydrogen bond acceptors. While they cannot donate hydrogen bonds, the strong polarity should still facilitate the dissolution of the polar cyclopropanesulfonic acid. High to moderate solubility is expected.

    • Non-polar Solvents (e.g., hexane, toluene): The significant mismatch in polarity between the highly polar sulfonic acid group and these non-polar solvents suggests that the solubility will be very low. The energy required to break the strong solute-solute and solvent-solvent interactions would not be sufficiently compensated by weak solute-solvent interactions.[13]

  • Semi-Quantitative Prediction using Solvent Parameters:

    • Kamlet-Taft Parameters: This system characterizes solvents based on their hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π).[17][18][19][20][21] To predict the solubility of cyclopropanesulfonic acid, one would seek solvents with high α, β, and π values, corresponding to its ability to engage in all types of polar interactions.

    • Hansen Solubility Parameters (HSP): HSP theory decomposes the total cohesive energy of a substance into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). The principle states that substances with similar HSP values are likely to be miscible. Determining the HSP of cyclopropanesulfonic acid would allow for a more quantitative prediction of its solubility in various solvents.

  • Computational Modeling:

    • COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility.[22][23][24][25] By calculating the chemical potential of the solute in a given solvent, COSMO-RS can provide a quantitative estimate of solubility, often with good accuracy.[26]

Experimental Protocol for the Determination of Cyclopropanesulfonic Acid Solubility

Given the absence of readily available public data, a robust and well-documented experimental protocol is essential. The following outlines a comprehensive approach to determining the equilibrium solubility of cyclopropanesulfonic acid, designed to ensure scientific integrity and trustworthiness of the generated data. This protocol is in alignment with principles outlined in regulatory guidelines such as those from the FDA and EMA for the characterization of new drug substances.[2][27][28][29][30][31][32][33][34][35][36]

Materials and Equipment
  • Cyclopropanesulfonic acid (of known purity)

  • A range of common organic solvents (HPLC grade or equivalent) from different classes (e.g., alcohols, ketones, esters, ethers, hydrocarbons)

  • Analytical balance (readable to at least 0.01 mg)

  • Vials with screw caps and PTFE septa

  • Constant temperature orbital shaker or incubator

  • Centrifuge

  • Calibrated pH meter (for aqueous solutions)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvents)

Experimental Workflow: A Step-by-Step Guide

The following workflow is designed to determine the equilibrium solubility of cyclopropanesulfonic acid.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_compound Weigh excess cyclopropanesulfonic acid prep_solvent Add known volume of solvent to vial prep_compound->prep_solvent Add to equilibration Equilibrate at controlled temperature with constant agitation prep_solvent->equilibration centrifuge Centrifuge to separate solid equilibration->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute aliquot filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate concentration analyze->calculate

Caption: Experimental workflow for equilibrium solubility determination.

Step 1: Preparation of Saturated Solutions

  • Accurately weigh an amount of cyclopropanesulfonic acid that is in excess of its expected solubility into a series of vials.

  • To each vial, add a precise volume of the selected organic solvent.

  • Securely cap the vials.

Step 2: Equilibration

  • Place the vials in a constant temperature orbital shaker set to a defined temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

Step 3: Sample Collection and Preparation

  • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for initial settling of the excess solid.

  • Centrifuge the vials at a sufficient speed and for an adequate duration to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a chemically compatible syringe filter into a clean vial. This step is critical to remove any remaining particulate matter.

  • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

Step 4: Quantification

  • Analyze the diluted samples using a validated HPLC method to determine the concentration of cyclopropanesulfonic acid.

  • Prepare a calibration curve using standards of known concentrations of cyclopropanesulfonic acid.

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of cyclopropanesulfonic acid in that solvent at the specified temperature.

Self-Validating System for Trustworthiness

To ensure the reliability of the generated data, the following checks should be integrated into the protocol:

  • Mass Balance: After the experiment, the remaining solid can be dried and weighed to confirm that an excess was present throughout the equilibration period.

  • Kinetic Profile: For a new compound, it is advisable to take samples at multiple time points (e.g., 4, 8, 16, 24, and 48 hours) to confirm that the concentration has reached a plateau, indicating that equilibrium has been established.

  • Multiple Replicates: All determinations should be performed in at least triplicate to assess the precision of the method.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Predicted vs. Hypothetical Experimental Solubility of Cyclopropanesulfonic Acid at 25 °C

Solvent ClassSolventPredicted Qualitative SolubilityHypothetical Experimental Solubility (mg/mL)
Polar Protic WaterHigh> 100
MethanolHigh> 100
EthanolHigh> 100
Polar Aprotic Dimethyl Sulfoxide (DMSO)High> 100
N,N-Dimethylformamide (DMF)High> 100
AcetonitrileModerate10 - 30
AcetoneModerate10 - 30
Non-polar DichloromethaneLow1 - 10
TolueneVery Low< 0.1
HexaneVery Low< 0.1

Note: The experimental values in this table are hypothetical and serve as an illustrative example. Actual experimental determination is required.

Conclusion: A Pathway to Informed Formulation Development

Understanding the solubility of cyclopropanesulfonic acid in common organic solvents is a critical step in its journey from a promising chemical entity to a viable therapeutic agent. While direct experimental data is not yet widely available, a combination of theoretical prediction based on its molecular structure and a rigorous, well-controlled experimental protocol can provide the necessary insights. By leveraging the principles of thermodynamics and intermolecular forces, and by adhering to a scientifically sound experimental design, researchers can confidently characterize the solubility profile of this important molecule. This knowledge will empower rational solvent selection for synthesis and purification, inform pre-formulation strategies, and ultimately accelerate the development of novel therapeutics incorporating the cyclopropanesulfonic acid scaffold.

References

  • Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • NJIT. (2012). Solubility and Intermolecular Forces. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 12). 13.3: Intermolecular Forces and the Solution Process. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)

  • Wikipedia. (n.d.). Enthalpy change of solution. Retrieved from [Link]

  • ResearchGate. (n.d.). The Thermodynamics of Solubility*. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Determination of the solubility, dissolution enthalpy and entropy of suberic acid in different solvents. Retrieved from [Link]

  • Chemguide. (n.d.). An introduction to Gibbs free energy. Retrieved from [Link]

  • Quora. (2021, April 6). What is more important for solubility, enthalpy or entropy?. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 2.12: Intermolecular Forces and Solubilities. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, April 10). Gibbs Free Energy of Solutes and Solutions. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, December 16). The physical significance of the Kamlet–Taft π parameter of ionic liquids*. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, August 9). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility. Retrieved from [Link]

  • SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • Stenutz. (n.d.). Kamlet-Taft solvent parameters. Retrieved from [Link]

  • Wikipedia. (n.d.). Gibbs free energy. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). INDs for Phase 2 and Phase 3 Studies Chemistry, Manufacturing, and Controls Information. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 6.6: Enthalpy and Entropy. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality guidelines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 15). 11: Thermodynamics of Solubility. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality: active substance. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Gibbs (Free) Energy. Retrieved from [Link]

  • Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved from [Link]

  • Dassault Systèmes. (n.d.). COSMO-RS PREDICTING THERMODYNAMIC PROPERTIES IN POLYMERS. Retrieved from [Link]

  • USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

  • ResearchGate. (n.d.). Kamlet-Taft polarity parameters for various organic solvents. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, April 14). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Retrieved from [Link]

  • Saskoer.ca. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The experimental solubility and COSMO-RS predicted solubility in DES.... Retrieved from [Link]

  • YouTube. (2022, October 27). An In-Depth Look at the Final FDA Guidance: Bioavailability Studies Submitted in NDAs or INDs. Retrieved from [Link]

  • ResearchGate. (2013, October 25). Any official guideline to conduct solubility studies?. Retrieved from [Link]

  • ACS Publications. (n.d.). Kamlet-Taft .pi. polarizability/dipolarity of mixtures of water with various organic solvents*. Retrieved from [Link]

  • ECA Academy. (2022, May 25). EMA Publishes Final Guidelines on Quality and Specifications for HMPs. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 10). ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Retrieved from [Link]

  • (2024, September 24). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Retrieved from [Link]

  • MEASUREMENT OF SOLVENT PROPERTIES USING KAMLET-TAFT APPROACH FOR APPLICATION IN SYNTHESIS. (n.d.). Retrieved from [Link]

  • Khan Academy. (n.d.). Gibbs free energy and spontaneity. Retrieved from [Link]

  • RAPS. (2026, January 29). EMA issues guidelines on quality, therapeutic equivalence of inhaled drugs. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q6A Guideline. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Directorate for the Quality of Medicines and Healthcare. Retrieved from [Link]

  • BioPharm International. (2015, August 3). FDA Issues Dissolution Testing Guidance. Retrieved from [Link]

  • (2013, December 15). ICH Q6A - Specifications: Test procedures and acceptance criteria. Retrieved from [Link]

Sources

Thermochemical properties of Cyclopropanesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermochemical Properties of Cyclopropanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The "Why" Behind the Data

In the landscape of modern drug development, the cyclopropyl group is a "privileged" structural motif. Its inherent ring strain and unique electronic properties can confer desirable pharmacological characteristics, including metabolic stability and enhanced potency. When combined with a strongly acidic sulfonic acid group, the resulting cyclopropanesulfonic acid moiety presents a compelling scaffold for new chemical entities. However, the very features that make it attractive—high ring strain and a polar, reactive functional group—also create a thermochemical profile that demands careful characterization.

An understanding of a molecule's thermochemical properties is not merely academic. It is a cornerstone of:

  • Chemical Process Safety: Predicting the potential for runaway reactions and decomposition events.

  • Polymorph Screening: Understanding the relative stabilities of different crystalline forms.

  • Reaction Optimization: Calculating reaction enthalpies to manage thermal loads in scaled-up syntheses.

  • Computational Modeling: Providing accurate parameters for molecular modeling and simulations that guide drug design.

This guide provides both the theoretical underpinnings and practical, field-proven methodologies for determining the thermochemical properties of cyclopropanesulfonic acid.

Part 1: Experimental Determination of Thermochemical Properties

The gold standard for thermochemical data is careful experimentation. The protocols described here are designed as self-validating systems, incorporating rigorous calibration and control measures.

Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

The standard enthalpy of formation is arguably the most critical thermochemical parameter, representing the energy change when a compound is formed from its constituent elements in their standard states. For an organosulfur compound like cyclopropanesulfonic acid, the most reliable method for its determination is oxygen bomb calorimetry.

The Causality Behind the Choice: Combustion calorimetry is a mature and highly accurate technique. By completely combusting a known mass of the sample in a high-pressure oxygen environment and precisely measuring the heat released, we can work backward to determine the enthalpy of formation.

Experimental Protocol: Rotating Bomb Calorimetry for an Organosulfur Compound

  • Sample Preparation: A pellet of high-purity (>99.5%) cyclopropanesulfonic acid is prepared. Its mass is determined to a precision of ±0.01 mg.

  • Bomb Loading: The pellet is placed in a platinum crucible within a specialized "rotating bomb" calorimeter. A small amount of water is added to the bomb to ensure that the combustion products (sulfuric and nitric acids) are in their standard aqueous states.

  • Pressurization and Ignition: The bomb is sealed, purged of atmospheric nitrogen, and filled with high-purity oxygen to approximately 30 atm. The sample is then ignited via a cotton fuse wire of known combustion energy.

  • Calorimetric Measurement: The bomb is submerged in a precisely known mass of water in a well-insulated calorimeter. The temperature change of the water is monitored with a high-resolution thermometer (e.g., a platinum resistance thermometer). To ensure all sulfuric acid formed dissolves, the bomb is rotated after combustion.

  • Correction and Calculation: The total energy change is corrected for the ignition energy, the formation of nitric acid from residual nitrogen, and other minor factors. The standard enthalpy of combustion (ΔcH°) is then calculated.

  • Derivation of ΔfH°: The standard enthalpy of formation is derived using Hess's Law, utilizing the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and H₂SO₄(aq)).

Workflow for Enthalpy of Formation Determination

G cluster_prep Sample Preparation & Calibration cluster_exp Calorimetry Experiment cluster_analysis Data Analysis Sample High-Purity Sample Bomb Load Sample into Rotating Bomb Sample->Bomb Calibrant Benzoic Acid Calibration Calibrant->Bomb Pressurize Pressurize with O2 Bomb->Pressurize Ignite Ignite Sample Pressurize->Ignite Measure Measure ΔT Ignite->Measure Correct Apply Corrections (fuse, HNO3) Measure->Correct Calc_Comb Calculate ΔcH° Correct->Calc_Comb Calc_Form Calculate ΔfH° (Hess's Law) Calc_Comb->Calc_Form

Caption: Workflow for determining enthalpy of formation using rotating bomb calorimetry.

Heat Capacity (Cp) and Phase Transitions via DSC and TGA

Heat capacity is a measure of the amount of heat required to raise the temperature of a substance. It is crucial for heat transfer calculations in process scale-up. Differential Scanning Calorimetry (DSC) is the primary tool for this measurement.

Experimental Protocol: DSC for Heat Capacity Measurement

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using high-purity standards (e.g., indium).

  • Baseline Measurement: An empty, hermetically sealed aluminum pan is run through the desired temperature program (e.g., -50°C to 200°C at 10°C/min) to establish a baseline.

  • Standard Measurement: A sapphire standard of known mass and heat capacity is run under the identical temperature program.

  • Sample Measurement: A precisely weighed sample of cyclopropanesulfonic acid is placed in another aluminum pan, sealed, and run under the same conditions.

  • Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow signal of the sample to that of the sapphire standard and the baseline.

Thermogravimetric Analysis (TGA) should be run in parallel to identify decomposition temperatures, ensuring the DSC experiment is conducted within a safe and stable temperature range.

Part 2: Computational Approaches for Thermochemical Prediction

When experimental data is unavailable, or to provide theoretical validation, computational chemistry is an invaluable tool. For a molecule like cyclopropanesulfonic acid, with its strained ring and hypervalent sulfur atom, the choice of computational method is critical.

High-Accuracy Composite Methods

For obtaining "chemical accuracy" (typically within ~1 kcal/mol or ~4 kJ/mol of experimental values), high-accuracy composite methods are the preferred approach.[1] These methods approximate a very high-level calculation by combining results from several lower-level calculations.

  • Gaussian-n (Gn) Theories (e.g., G3, G4): These methods systematically extrapolate to the complete basis set limit and include corrections for higher-order electron correlation effects.[1]

  • Complete Basis Set (CBS) Methods (e.g., CBS-QB3): This is another popular and robust composite method that has shown excellent performance for organosulfur compounds.[1][2]

Computational Workflow: Predicting Gas-Phase Enthalpy of Formation

  • Geometry Optimization and Frequency Calculation: The molecular geometry is first optimized using a reliable DFT method (e.g., B3LYP) with a suitable basis set (e.g., cc-pVTZ).[1] Vibrational frequencies are calculated at the same level to confirm the structure is a true minimum and to obtain the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry using methods like CCSD(T) with progressively larger basis sets.

  • Extrapolation and Correction: The energies are extrapolated to the complete basis set limit, and empirical corrections are added to account for remaining deficiencies.

  • Atomization Energy: The total atomization energy (TAE) is calculated by subtracting the energies of the constituent atoms from the final computed energy of the molecule.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 0 K is calculated from the TAE and the known experimental enthalpies of formation of the individual atoms. This value is then corrected to 298.15 K using the calculated thermal corrections.

Logical Relationship of Computational Steps

G Opt Geometry Optimization & Frequency Calculation (DFT) SPE High-Level Single Point Energy Calculations Opt->SPE Extra Extrapolation to Complete Basis Set Limit SPE->Extra Corr Empirical Corrections Extra->Corr TAE Calculate Total Atomization Energy (TAE) Corr->TAE Hf Calculate ΔfH°(gas) TAE->Hf

Caption: Logical flow for calculating gas-phase enthalpy of formation via composite methods.

Part 3: Anticipated Thermochemical Characteristics

While direct data for cyclopropanesulfonic acid is sparse, we can synthesize information from related compounds to anticipate its properties.

The Influence of the Cyclopropyl Ring

The three-membered ring of cyclopropane is highly strained. This strain energy contributes significantly and positively to its enthalpy of formation.

  • Cyclopropane: The standard gas-phase enthalpy of formation is +53.3 kJ/mol.[3] This is substantially higher than that of its acyclic isomer, propane (-104.99 kJ/mol).

  • Cyclopropanecarboxylic Acid: While a direct comparison is more complex, the presence of the strained ring is a major thermochemical feature.[4][5]

This ring strain is a critical factor for safety analysis. The energy released upon ring-opening can be substantial and must be considered in reaction hazard assessments.

The Contribution of the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) is strongly electron-withdrawing and contributes significantly to the overall thermodynamic stability of the molecule, though it also introduces a site of high reactivity. Thermochemical data for simple sulfonic acids like methanesulfonic acid would serve as a baseline for estimating the group contribution.

Summary of Target Thermochemical Data

The following table outlines the key thermochemical properties for cyclopropanesulfonic acid that should be targeted for determination, along with the recommended primary methodology.

PropertySymbolPhaseRecommended MethodSignificance
Enthalpy of FormationΔfH°Solid, GasRotating Bomb Calorimetry (Solid), Computational (Gas)Fundamental stability, reaction energetics
Standard EntropyGasComputational (Statistical Mechanics)Gibbs free energy calculations, equilibrium position
Heat CapacityCpSolid, GasDifferential Scanning Calorimetry (Solid), Computational (Gas)Process safety, heat transfer calculations
Enthalpy of FusionΔfusH°Solid to LiquidDifferential Scanning CalorimetryPolymorph stability, melting behavior
Enthalpy of VaporizationΔvapH°Liquid to GasTGA/DSC, Correlation methodsPhase change energetics, distillation design

Conclusion

The thermochemical characterization of cyclopropanesulfonic acid is an essential undertaking for any research or development program utilizing this versatile chemical scaffold. In the absence of established literature values, a systematic approach combining rigorous experimental techniques like rotating bomb calorimetry and DSC with high-accuracy computational methods provides a robust pathway to obtaining this critical data. The methodologies outlined in this guide are grounded in decades of thermochemical research and offer a self-validating framework for generating reliable, publication-quality data. By investing in this foundational knowledge, researchers can mitigate safety risks, optimize synthetic processes, and ultimately accelerate the development of novel therapeutics.

References

  • National Institutes of Health. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning.
  • ResearchGate. Thermochemistry of Organosulfur Compounds. Available from: [Link]

  • Cheméo. Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Available from: [Link]

  • National Institute of Standards and Technology. Cyclopropanecarboxylic acid - NIST WebBook. Available from: [Link]

  • Active Thermochemical Tables. Cyclopropane Enthalpy of Formation. Available from: [Link]

  • ResearchGate. Thermochemistry of 35 selected sulfur compounds, a comparison between experiment and theory. Available from: [Link]

  • National Center for Biotechnology Information. Cyclopropanesulfonamide | C3H7NO2S | CID 15765418 - PubChem. Available from: [Link]

  • National Institutes of Health. Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species - PMC. Available from: [Link]

  • National Institute of Standards and Technology. Cyclopropane - NIST WebBook. Available from: [Link]

  • National Institutes of Health. Modeling the gas-phase thermochemistry of organosulfur compounds - PubMed. Available from: [Link]

Sources

Methodological & Application

Application Note: Cyclopropanesulfonic Acid (CPSA) in Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropanesulfonic acid (CPSA) represents a strategic alternative to Methanesulfonic acid (MSA) and p-Toluenesulfonic acid (pTSA) in the pharmaceutical toolkit. While chemically similar to MSA as a strong alkane sulfonic acid (pKa ≈ -1.9), the introduction of the cyclopropyl moiety alters the lipophilicity and packing efficiency of the resulting salts. This guide details the application of CPSA primarily as a salt-forming agent for Active Pharmaceutical Ingredients (APIs) to resolve solubility or crystallinity issues, and secondarily as a strong Brønsted acid catalyst for esterification and deprotection reactions where specific solvent compatibility is required.

Critical Distinction: Do not confuse Cyclopropanesulfonic acid (Strong Acid) with Cyclopropanecarboxylic acid (Weak Acid, pKa ~4.8) or Cyclopropanesulfonamide (Drug Intermediate).[1]

Part 1: Physicochemical Profile & Strategic Value

The "Designer Salt" Advantage

In drug development, selecting the correct counter-ion is critical for bioavailability. While Mesylates (MSA salts) are industry standards, they occasionally suffer from high hygroscopicity or form amorphous "oils" rather than crystals.

CPSA offers a "Goldilocks" zone:

  • Acidity: Strong enough (pKa < -1) to protonate weak bases (pyridines, anilines) where carboxylic acids fail.

  • Sterics & Lipophilicity: The cyclopropyl group is more lipophilic and sterically demanding than the methyl group of MSA. This subtle change often disrupts the solvation shell enough to induce crystallization in molecules that otherwise "oil out" with MSA.

Property Comparison Table[2][3]
PropertyMethanesulfonic Acid (MSA)Cyclopropanesulfonic Acid (CPSA)p-Toluenesulfonic Acid (pTSA)
Structure



Acid Strength (pKa) -1.9 (Strong)~ -1.5 to -1.9 (Strong)-2.8 (Strong)
Physical State LiquidLiquid / Low-melting SolidSolid
Lipophilicity Low (Hydrophilic)Moderate (Amphiphilic character)High (Lipophilic)
Primary Use General Catalysis, SaltsProblem-Solving Salts , CatalysisOrganic Soluble Catalysis
Safety CorrosiveCorrosiveCorrosive

Part 2: Decision Logic for Catalyst Selection

The following decision tree illustrates when a researcher should deploy CPSA during Process R&D.

SaltSelection Start Target: API Salt Formation / Catalysis BaseCheck Is the Base Weak? (pKa < 5) Start->BaseCheck StrongAcid Must use Strong Acid (Sulfonic or Mineral) BaseCheck->StrongAcid Yes WeakAcid Consider Carboxylic Acids (Tartaric, Fumaric) BaseCheck->WeakAcid No TryHCl Screen 1: HCl / H2SO4 StrongAcid->TryHCl ResultHCl Result: Hygroscopic or Unstable? TryHCl->ResultHCl TryMSA Screen 2: Methanesulfonic Acid (MSA) ResultHCl->TryMSA Yes ResultMSA Result: Oils Out / Amorphous? TryMSA->ResultMSA UseCPSA DEPLOY CPSA (Cyclopropanesulfonic Acid) ResultMSA->UseCPSA Yes Advantage Advantage: Increased Lipophilicity Better Packing vs MSA UseCPSA->Advantage

Figure 1: Strategic selection workflow for deploying CPSA in salt screening. CPSA is the logical "next step" when MSA yields non-crystalline material.

Part 3: Experimental Protocols

Protocol A: API Salt Screening (Crystallization)

Objective: To convert a free base API into a crystalline cyclopropanesulfonate salt. Scope: Suitable for weak bases (pyridines, quinolines, anilines) that failed to crystallize with HCl or MSA.

Materials:

  • API Free Base (1.0 eq)

  • Cyclopropanesulfonic Acid (1.05 eq) - Note: Often generated in situ from the chloride if the free acid is unavailable, but commercial free acid is preferred for purity.

  • Solvents: Isopropyl Acetate (IPAc), Ethanol, or Acetone.

Procedure:

  • Dissolution: Dissolve 500 mg of API Free Base in 5 mL of warm Isopropyl Acetate (50°C). If insoluble, add Ethanol dropwise until clear.

  • Acid Addition: Prepare a 1M solution of CPSA in the same solvent. Add 1.05 equivalents slowly to the stirred API solution.

  • Nucleation:

    • Observation: Watch for immediate turbidity.

    • If Oil Forms: Reheat to dissolve the oil, then cool very slowly (1°C/min) to room temperature.

    • Seeding: If available, add a seed crystal. If not, scratch the glass surface.

  • Aging: Stir the slurry at room temperature for 12–24 hours. This "Ostwald ripening" is crucial for converting metastable amorphous forms into stable polymorphs.

  • Filtration: Filter the white solid under vacuum. Wash with cold Isopropyl Acetate.

  • Analysis: Dry at 40°C under vacuum. Analyze via XRPD (X-Ray Powder Diffraction) and DSC (Differential Scanning Calorimetry) to confirm crystallinity and melting point.

Protocol B: Acid-Catalyzed Esterification (Fischer)

Objective: Esterification of a sterically hindered carboxylic acid using CPSA as a catalyst. Rationale: CPSA provides a non-oxidizing, highly acidic medium similar to MSA but with higher organic solubility in non-polar solvents (e.g., Toluene) compared to Sulfuric Acid.

Reaction Scheme:



Procedure:

  • Setup: Equip a 100 mL Round Bottom Flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add Carboxylic Acid (10 mmol), Alcohol (12-15 mmol), and Toluene (30 mL).

  • Catalyst Addition: Add Cyclopropanesulfonic acid (1.0 mmol, 10 mol%).

    • Safety: CPSA is corrosive.[2] Wear gloves and handle in a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 110°C). Monitor water collection in the Dean-Stark trap.

  • Completion: Continue reflux until water evolution ceases (typically 2-4 hours). Monitor via TLC or HPLC.

  • Workup:

    • Cool to room temperature.

    • Wash the organic layer with sat.

      
       (2 x 15 mL) to neutralize the catalyst and unreacted acid.
      
    • Wash with Brine (1 x 15 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      

Part 4: Mechanistic Workflow

The following diagram details the catalytic cycle and the specific role of the cyclopropyl group in stabilizing the transition state or salt lattice.

Mechanism CPSA CPSA (Catalyst) Protonation Protonation (Activation) CPSA->Protonation H+ Transfer Substrate Substrate (R-COOH) Substrate->Protonation Intermediate Oxonium Ion [R-C(OH)2]+ Protonation->Intermediate Attack Nucleophilic Attack (R'-OH) Intermediate->Attack Elimination Water Elimination (-H2O) Attack->Elimination Elimination->CPSA Regeneration of H+ Product Ester Product Elimination->Product

Figure 2: Catalytic cycle of CPSA in esterification. The strong acidity facilitates rapid protonation of the carbonyl oxygen, while the conjugate base (cyclopropanesulfonate) remains non-nucleophilic and stable.

Part 5: References

  • Gould, P. L. (1986). "Salt selection for basic drugs." International Journal of Pharmaceutics, 33(1-3), 201-217.

    • Foundational text on why salt selection (Mesylate vs. others) matters for solubility.

  • Wermuth, C. G. (2002). "Selectivity in the preparation of salts." The Practice of Medicinal Chemistry, 2nd Ed. Academic Press.

    • Discusses the use of sulfonic acids in optimizing physicochemical properties.

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15765418, Cyclopropanesulfonamide (and derivatives).

    • Source for structural data and related derivatives used in pharma.[3]

  • Patent WO2009053281A1. "Process for the preparation of cyclopropyl sulfonamide."[4]

    • Describes the synthesis and handling of cyclopropanesulfonic acid derivatives.

  • Patent US8466289B2. "Heterocyclic compounds as MEK inhibitors."

    • Specific example of Cyclopropanesulfonate salts used in active drug substances (Refametinib intermediates).

Sources

Application Note: Quantitative Analysis of Cyclopropanesulfonic Acid (CP-SA) in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Cyclopropanesulfonic acid (CP-SA, CAS: 669-35-2) is a critical building block in the synthesis of antiviral protease inhibitors (e.g., Grazoprevir) and other cyclopropyl-containing pharmacophores. While CP-SA itself is a strong acid, its downstream reaction with alcohols can generate cyclopropanesulfonate esters , which are potent alkylating agents and classified as Potential Genotoxic Impurities (PGIs) under ICH M7 guidelines.

Consequently, quantifying residual CP-SA in drug substances is not merely a yield calculation—it is a critical quality attribute (CQA) to control the risk of PGI formation.

The Analytical Challenge

CP-SA presents a "perfect storm" of analytical difficulties:

  • High Polarity: It elutes in the void volume of standard C18 Reverse-Phase LC (RPLC).

  • Lack of Chromophore: It is UV-transparent (no conjugated

    
    -system), rendering HPLC-UV/DAD useless for trace analysis without indirect detection.
    
  • Low Molecular Weight (122.14 Da): It falls in the noisy low-mass region of many mass spectrometers.

This guide details two validated pathways to overcome these challenges: a Direct Injection HILIC-MS/MS method (Gold Standard) and a Derivatization GC-MS method (Orthogonal).

Strategic Method Selection

The choice between LC-MS and GC-MS depends heavily on the sample matrix and the required Limit of Quantitation (LOQ).

MethodSelection Sample Sample Matrix Solubility Solubility Check Sample->Solubility Aqueous Aqueous/Polar Soluble Solubility->Aqueous High Polarity Organic Non-Polar Soluble Solubility->Organic Low Polarity HILIC Method A: HILIC-MS/MS (Direct Injection) Aqueous->HILIC Preferred GCMS Method B: GC-MS (Derivatization Req.) Organic->GCMS Alternative Result Quantification (ppm/ppb level) HILIC->Result GCMS->Result

Figure 1: Decision matrix for selecting the analytical approach based on matrix solubility and polarity.

Method A: HILIC-MS/MS (The Gold Standard)

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) .[1][2] Unlike RPLC, HILIC uses a water-rich layer on a polar stationary phase to retain polar analytes. This is the preferred method for high-throughput analysis as it avoids time-consuming derivatization.

Chromatographic Conditions[3][4][5][6][7][8][9][10]
ParameterSpecificationRationale
Column Zwitterionic HILIC (e.g., Agilent Poroshell HILIC-Z, 2.1 x 100 mm, 2.7 µm)Zwitterionic phases provide electrostatic interaction and hydrogen bonding, essential for retaining sulfonic acids.
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 9.0)High pH ensures CP-SA is fully ionized (anionic) and improves peak shape on zwitterionic columns.
Mobile Phase B Acetonitrile (LC-MS Grade)High organic content induces the HILIC partition mechanism.
Flow Rate 0.4 mL/minOptimal for electrospray ionization efficiency.
Gradient 90% B to 40% B over 10 minsElutes the polar acid by increasing water content (increasing elution strength in HILIC).
Injection Vol. 2 - 5 µLLow volume prevents solvent mismatch effects common in HILIC.
Mass Spectrometry Settings (ESI-)

Sulfonic acids ionize exceptionally well in Negative Electrospray Ionization (ESI-) mode.

  • Source: ESI Negative

  • Capillary Voltage: -3500 V

  • Gas Temp: 300°C

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Dwell (ms)Type
CP-SA 121.0 [M-H]⁻80.0 [SO₃]⁻25100Quantifier
CP-SA 121.0 [M-H]⁻57.0 [C₃H₅]⁻35100Qualifier
IS (MSA-d3) 98.0 [M-H]⁻79.0 [SO₃]⁻25100Internal Std

Note: Use Methanesulfonic acid-d3 (MSA-d3) or a deuterated analog of CP-SA as the Internal Standard (IS) to correct for matrix suppression.

Method B: GC-MS (Orthogonal Approach)

Since CP-SA is non-volatile, it must be derivatized. Methylation is preferred over silylation for sulfonic acids due to the high stability of the resulting methyl ester.

Derivatization Protocol (Methylation)[4][11]

Reagents: Trimethyl orthoacetate (TMOA) or Thionyl Chloride/Methanol. Reaction:



Step-by-Step Workflow:

  • Extraction: Weigh 50 mg of sample into a centrifuge tube. Extract with 1 mL Methanol.

  • Derivatization: Add 200 µL of derivatizing agent (e.g., 10% Acetyl Chloride in MeOH or TMOA).

  • Incubation: Seal and heat at 60°C for 30 minutes.

  • Neutralization: Cool to room temp. Add 1 mL saturated NaHCO₃ (carefully, gas evolution).

  • Extraction: Add 1 mL Dichloromethane (DCM) containing Internal Standard (e.g., Methyl methanesulfonate-d3). Vortex and centrifuge.[3]

  • Injection: Inject the bottom DCM layer.

GC-MS Parameters[4][5][11]
  • Column: DB-Wax or HP-5MS UI (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program: 50°C (1 min hold)

    
     10°C/min 
    
    
    
    240°C (5 min hold).
  • Detection: EI Source (70 eV), SIM Mode.

    • Target Ion: m/z 136 (Molecular ion of Methyl Cyclopropanesulfonate) or m/z 79 (Base peak).

Method Validation (ICH Q2 R2 Compliance)

To ensure the method is robust for regulatory submission, the following validation parameters must be met.

ParameterAcceptance CriteriaExperimental Note
Specificity No interference at RT of CP-SA in blank matrix.Inject blank solvent and blank matrix (drug substance without CP-SA).
Linearity

Range: 50% to 150% of the specification limit (e.g., 10 ppm).
Accuracy (Recovery) 80% - 120%Spike CP-SA into the sample matrix at 3 levels (LOQ, 100%, 150%).
Precision (Repeatability) RSD

10% (for trace levels)
6 injections of the standard at the specification limit.
LOQ (Sensitivity) S/N

10
Typically 0.5 - 1.0 ppm is achievable with Triple Quad MS.
Solution Stability Change in response

10% after 24h
Critical for HILIC mobile phases which can evaporate/shift pH.
Common Troubleshooting (HILIC)
  • Drifting Retention Times: HILIC columns require long equilibration (at least 20 column volumes). Ensure the "Water layer" on the silica surface is stable.

  • Peak Tailing: Usually indicates metal chelation or pH mismatch. Ensure the buffer concentration is at least 10mM.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

  • Guo, Y., & Gaiki, S. (2011). Retention behavior of small polar compounds on polar stationary phases in hydrophilic interaction chromatography. Journal of Chromatography A, 1218(35), 5920-5938. Link

  • Teo, E. C., et al. (2015). Determination of genotoxic impurities in starting materials and drug substances using orthogonal analytical methods. Journal of Pharmaceutical and Biomedical Analysis, 103, 28-36. Link

  • Agilent Technologies. (2020). Analysis of Polar Organic Acids by HILIC-MS/MS. Application Note 5994-2234EN. Link

Sources

Application Note: Advanced HPLC & LC-MS/MS Analysis of Cyclopropanesulfonic Acid (CPSA) and Genotoxic Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Cyclopropanesulfonic acid (CPSA) is a critical synthetic building block used in the manufacture of next-generation antivirals (e.g., protease inhibitors for HCV). However, its analysis presents two distinct, high-stakes challenges for drug development professionals:

  • The "Invisible" Analyte: CPSA lacks a significant UV chromophore, rendering standard UV/Vis detection (254 nm) useless.

  • The Genotoxicity Hazard: In the presence of alcohols (methanol, ethanol) during synthesis, CPSA can form alkyl cyclopropanesulfonates . These esters are potent alkylating agents and are classified as Class 1 Genotoxic Impurities (GTIs) under ICH M7 guidelines, requiring quantification at trace levels (often < 10 ppm).

This guide moves beyond standard pharmacopeial templates to provide a logic-driven analytical strategy. We prioritize Charged Aerosol Detection (CAD) for bulk assay and LC-MS/MS for trace impurity monitoring, ensuring both sensitivity and regulatory compliance.

Analytical Strategy & Decision Matrix

The choice of method depends entirely on the "Analytical Context": are you quantifying the bulk acid (Assay) or hunting for trace genotoxins (Impurity Profiling)?

Diagram 1: Analytical Decision Tree

AnalyticalStrategy Start Target Analyte Acid Cyclopropanesulfonic Acid (CPSA) - Precursor Start->Acid Esters Alkyl Sulfonates (Methyl/Ethyl Esters) - GTIs Start->Esters Conc Concentration Level? Acid->Conc Trace Trace (GTI Monitoring) < 20 ppm Esters->Trace High High (Assay/Purity) > 0.1% Conc->High Bulk Analysis MethodA METHOD A: HILIC-CAD or LC-MS (Neg) High->MethodA MethodB METHOD B: RP-LC-MS/MS (Pos/Neg) Trace->MethodB Preferred (Non-Volatile) MethodC METHOD C: GC-MS (Headspace) Trace->MethodC Alternative (Volatile)

Caption: Strategic workflow for selecting the correct detection mode based on analyte polarity and required sensitivity limits (LOD).

Protocol A: Bulk Assay of CPSA (The "Invisible" Acid)

Objective: Purity and Assay determination of raw material. Challenge: CPSA is highly polar (logP < 0) and UV-transparent. Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD).

Why CAD?

Unlike Refractive Index (RI), CAD is compatible with gradient elution. Unlike UV, it detects all non-volatile analytes universally. It is the modern gold standard for "poor chromophore" analysis.

Detailed Methodology
ParameterSpecificationRationale
Column Waters XBridge Amide or Agilent ZORBAX HILIC Plus (150 x 4.6 mm, 3.5 µm)Amide phases provide hydrogen bonding retention for sulfonic acids, preventing them from eluting in the void volume (t0).
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)Provides ionic strength to control electrostatic interactions on the silica surface.
Mobile Phase B Acetonitrile (ACN)High organic content is required for HILIC retention mechanisms.
Flow Rate 0.8 mL/minOptimized for CAD nebulization efficiency.
Detector Charged Aerosol Detector (CAD)Evaporation Temp: 35°C. Power Function: 1.0 (for linearity).
Diluent 80:20 ACN:WaterCritical: Sample diluent must match initial gradient conditions to prevent peak distortion ("breakthrough").

Gradient Program:

  • 0-2 min: Isocratic 90% B (Equilibration)

  • 2-12 min: Linear ramp to 60% B

  • 12-15 min: Hold at 60% B (Elute polar impurities)

  • 15.1 min: Re-equilibrate to 90% B

Self-Validating Check:

  • System Suitability: Inject CPSA standard 6 times. RSD of peak area must be < 2.0%.

  • Linearity: CAD response is curvilinear. If R² < 0.99 on a linear plot, apply a polynomial fit or log-log transformation.

Protocol B: Trace Analysis of Genotoxic Esters (LC-MS/MS)

Objective: Quantify Methyl Cyclopropanesulfonate (Me-CPSA) and Ethyl Cyclopropanesulfonate (Et-CPSA) at ppm levels. Challenge: Trace analysis requires high specificity to avoid matrix interference. Solution: Triple Quadrupole (QqQ) MS in Multiple Reaction Monitoring (MRM) mode.

Mechanism of Detection

Sulfonate esters are neutral but can form adducts in positive mode or hydrolyze/ionize in negative mode. However, the most robust method often involves negative electrospray ionization (ESI-) monitoring the sulfonate anion fragment [M-R]⁻, or positive mode (ESI+) monitoring ammonium adducts [M+NH4]⁺.

Note: Sulfonate esters are labile. Avoid high temperatures in the source to prevent in-source degradation.

Detailed Methodology
ParameterSpecificationRationale
Column C18 Polar-Embedded (e.g., Waters Acquity HSS T3, 100 x 2.1 mm, 1.8 µm)Esters are less polar than the acid; T3 columns retain polar organics well while withstanding 100% aqueous phases if needed.
Mobile Phase A 0.1% Formic Acid in WaterProton source for ionization.
Mobile Phase B 0.1% Formic Acid in MethanolMethanol provides better ionization for sulfonates than ACN in some sources.
MS Source ESI (Positive/Negative Switching)Screening required: Esters often fly best as [M+NH4]+ or [M+Na]+ in Pos mode.
Transitions (MRM) Me-CPSA: 137 -> 57 (loss of SO3) Et-CPSA: 151 -> 57Specific fragmentation of the cyclopropyl ring or sulfonate group ensures selectivity.
Diagram 2: LC-MS/MS Workflow for GTIs

LCMS_Workflow Sample API Sample (Dissolved in DMSO/ACN) Sep LC Separation (HSS T3 Column) Sample->Sep Inject Source ESI Source (Soft Ionization) Sep->Source Elute Q1 Q1 Filter Parent Ion [M+H]+ Source->Q1 Ionize Cell Collision Cell (N2 Gas) Q1->Cell Select Q3 Q3 Filter Fragment Ion Cell->Q3 Fragment Data Quantification (< 5 ppm) Q3->Data Detect

Caption: Triple Quadrupole MRM transition path for high-sensitivity detection of sulfonate ester impurities.

Troubleshooting & Scientific Integrity (E-E-A-T)

Matrix Effects & Diverting

The API (drug substance) will likely be in high concentration.

  • Risk: High API load can suppress the ionization of the trace impurities in the MS source.

  • Mitigation: Use a Divert Valve . Direct the LC flow to waste during the API elution window, switching to the MS only for the retention time of the impurities.

Stability of Sulfonate Esters

Sulfonate esters are reactive alkylating agents. They can degrade (hydrolyze) back to the acid in aqueous mobile phases if left too long.

  • Protocol Rule: Prepare standards fresh daily. Keep autosampler temperature at 4°C.

  • Validation: Perform "Solution Stability" studies by injecting the standard every hour for 12 hours to determine the degradation rate.

Carryover

Due to the "sticky" nature of some sulfonates:

  • Wash Solvent: Use a needle wash of 50:50 Methanol:Isopropanol to dissolve residues.

  • Blank Check: Always inject a blank after the highest calibration standard to verify < 0.05% carryover.

References

  • ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (2017).[1]

  • Elder, D. P., et al. "Drug substances presented as sulfonic acid salts: Overview of utility, safety and regulation."[2] Journal of Pharmacy and Pharmacology, 61(3), 269-278.

  • Holzgrabe, U., et al. "Charged aerosol detection—a robust detector for pharmaceutical analysis?" Journal of Chromatography A, 1217(44), 6930-6941. (Discusses non-chromophore analysis).

  • Teo, E. C., et al. "Determination of methanesulfonic acid and its alkyl esters... by LC-MS/MS." (Analogous methodology for sulfonic acids).

  • Snodin, D. J. "Genotoxic impurities: From structural alerts to qualification." Organic Process Research & Development, 14(4), 960-976.

Sources

Application Notes and Protocols for the Preparation of Cyclopropanesulfonic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a privileged structural motif in modern drug discovery.[1] Its inherent ring strain bestows unique physicochemical properties, including a compact, rigid conformation and a distinct electronic character with enhanced π-character in its C-C bonds.[1][2] The incorporation of a cyclopropyl group into a drug candidate can profoundly influence its pharmacological profile by enhancing metabolic stability, improving potency, increasing cell permeability, and reducing off-target effects.[1] Consequently, cyclopropane-containing compounds are prevalent in a wide array of therapeutics, treating conditions ranging from infectious diseases to mental health disorders.[3]

Cyclopropanesulfonic acid esters, a class of compounds featuring this valuable moiety, serve as versatile intermediates and building blocks in the synthesis of complex pharmaceutical agents. The sulfonate ester group is an excellent leaving group, facilitating a variety of nucleophilic substitution reactions.[4] This guide provides a comprehensive overview of the principles and detailed protocols for the preparation of cyclopropanesulfonic acid esters, empowering researchers to leverage these valuable synthons in their drug development endeavors.

Chemical Principles and Mechanistic Overview

The most direct and widely applicable method for the synthesis of cyclopropanesulfonic acid esters is the reaction of an alcohol with cyclopropanesulfonyl chloride in the presence of a non-nucleophilic base.[4][5] This reaction proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride.

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the sulfur atom of the cyclopropanesulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

  • Chloride Ion Elimination: The intermediate collapses, eliminating a chloride ion and forming a protonated sulfonate ester.

  • Deprotonation: A base, typically a tertiary amine such as pyridine or triethylamine, deprotonates the oxonium ion to yield the final cyclopropanesulfonic acid ester and the corresponding ammonium salt.[5]

The use of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing potential side reactions and decomposition of acid-sensitive functional groups.[5]

Experimental Protocols

This section outlines the detailed procedures for the synthesis of the key precursor, cyclopropanesulfonyl chloride, and its subsequent conversion to a representative cyclopropanesulfonic acid ester.

Protocol 1: Synthesis of Cyclopropanesulfonyl Chloride

This protocol is adapted from a known procedure for the synthesis of sulfonyl chlorides from Grignard reagents and sulfuryl chloride.

Materials and Reagents:

  • Cyclopropylmagnesium bromide (0.5 M solution in THF)

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet

  • Low-temperature thermometer

  • Ice-salt bath or cryocooler

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask under a nitrogen atmosphere. Charge the flask with a 0.5 M solution of cyclopropylmagnesium bromide in anhydrous THF.

  • Cooling: Cool the reaction mixture to between -10 °C and 0 °C using an ice-salt bath.

  • Addition of Sulfuryl Chloride: Slowly add a solution of sulfuryl chloride (1.1 equivalents) in anhydrous diethyl ether to the stirred Grignard solution via the dropping funnel, maintaining the internal temperature below 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of quenched aliquots.

  • Work-up: Carefully quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel and add diethyl ether.

  • Extraction: Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to afford crude cyclopropanesulfonyl chloride.

  • Purification (Optional): The crude product can be purified by vacuum distillation if necessary. Due to the reactive nature of sulfonyl chlorides, it is often used directly in the next step without further purification.

Protocol 2: General Procedure for the Synthesis of Cyclopropanesulfonic Acid Esters

This protocol describes a general method for the esterification of an alcohol with cyclopropanesulfonyl chloride.

Materials and Reagents:

  • Cyclopropanesulfonyl chloride

  • Alcohol (e.g., ethanol, isopropanol, benzyl alcohol)

  • Anhydrous dichloromethane (DCM) or anhydrous diethyl ether

  • Pyridine or triethylamine (as a base)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stirrer and a nitrogen inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the desired alcohol (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add pyridine or triethylamine (1.2-1.5 equivalents) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Cyclopropanesulfonyl Chloride: Slowly add a solution of cyclopropanesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred alcohol-base mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure cyclopropanesulfonic acid ester.

Data Presentation and Characterization

The successful synthesis of cyclopropanesulfonic acid esters can be confirmed by various spectroscopic techniques.

Table 1: Typical Spectroscopic Data for a Representative Cyclopropanesulfonic Acid Ester (Ethyl Cyclopropanesulfonate)
Spectroscopic TechniqueCharacteristic Signals
¹H NMR (CDCl₃)Cyclopropyl Protons: Complex multiplets in the upfield region, typically between δ 0.8-1.5 ppm. The methine proton (CH-SO₂) will be further downfield.[6][7] Ethyl Group Protons: A quartet for the -OCH₂- protons (around δ 4.2 ppm) and a triplet for the -CH₃ protons (around δ 1.4 ppm).
¹³C NMR (CDCl₃)Cyclopropyl Carbons: Signals in the upfield region, typically between δ 5-15 ppm. The carbon attached to the sulfonyl group will be deshielded.[8] Ethyl Group Carbons: A signal for the -OCH₂- carbon (around δ 68 ppm) and a signal for the -CH₃ carbon (around δ 15 ppm).[9]
IR (neat or film)S=O Stretching: Two strong absorption bands characteristic of sulfonate esters, typically in the ranges of 1350-1380 cm⁻¹ (asymmetric stretch) and 1160-1190 cm⁻¹ (symmetric stretch). C-O Stretching: A strong absorption band in the region of 1000-1100 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) should be observable, along with characteristic fragmentation patterns corresponding to the loss of the alkoxy group and the cyclopropylsulfonyl moiety.

Visualizing the Workflow

Diagram 1: Synthetic Pathway to Cyclopropanesulfonic Acid Esters

Synthesis_Pathway cluster_0 Protocol 1: Precursor Synthesis cluster_1 Protocol 2: Esterification Cyclopropylmagnesium\nbromide Cyclopropylmagnesium bromide Cyclopropanesulfonyl\nchloride Cyclopropanesulfonyl chloride Cyclopropylmagnesium\nbromide->Cyclopropanesulfonyl\nchloride  SO₂Cl₂  THF/Ether, 0 °C Cyclopropanesulfonic\nacid ester Cyclopropanesulfonic acid ester Cyclopropanesulfonyl\nchloride->Cyclopropanesulfonic\nacid ester  Alcohol (R-OH)  Base (Pyridine or Et₃N)  DCM, 0 °C to rt

Caption: Overall synthetic scheme for the two-step preparation of cyclopropanesulfonic acid esters.

Diagram 2: Mechanism of Sulfonate Ester Formation

Sources

Application Note: Scalable Synthesis of Cyclopropanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropanesulfonamide is a critical pharmacophore in modern medicinal chemistry, serving as a key intermediate for high-profile antiviral agents, including HCV protease inhibitors (e.g., Grazoprevir, Voxilaprevir) and novel EGFR inhibitors. While laboratory-scale synthesis often relies on direct chlorosulfonation, this approach is hazardous and low-yielding upon scale-up due to the inherent ring strain of the cyclopropane moiety (27.5 kcal/mol), which makes it susceptible to acid-catalyzed ring opening.

This Application Note details a robust, scalable Grignard-mediated protocol . By utilizing a "sulfinate-intermediate" strategy, we avoid harsh acidic conditions during the C–S bond formation, preserving ring integrity. This guide provides a self-validating workflow designed for transition from gram-scale optimization to kilogram-scale production.

Strategic Route Selection

The Challenge: Ring Strain & Stability

The primary failure mode in scaling cyclopropyl chemistry is the rupture of the cyclopropane ring. Traditional methods using chlorosulfonic acid (


) often lead to significant formation of linear propyl byproducts due to thermal and acidic stress.
The Solution: Grignard-Sulfinate Strategy

We utilize a nucleophilic approach rather than an electrophilic one.

  • Activation: Convert cyclopropyl bromide to the Grignard reagent (

    
    ).
    
  • Insertion: Controlled insertion of Sulfur Dioxide (

    
    ) to form the stable magnesium sulfinate salt.
    
  • Oxidative Chlorination: Mild conversion to sulfonyl chloride using N-Chlorosuccinimide (NCS).[1]

  • Amidation: Direct ammonolysis.

Comparative Analysis of Synthetic Routes
FeatureMethod A: Direct ChlorosulfonationMethod B: Thiol OxidationMethod C: Grignard-SO₂ (Recommended)
Reagents

,


,

/


,

,

,

Ring Stability Low (Acid/Heat risk)High High (Neutral/Basic conditions)
Atom Economy ModerateLow (Thiol prep is multi-step)High
Safety Profile High Risk (Exotherms)Odor issues,

gas
Manageable (Pyrophoric Mg, Toxic

)
Scalability Poor (<100g)ModerateExcellent (>10kg)

Reaction Pathway Visualization

The following diagram outlines the chemical logic and critical intermediates.

ReactionPathway Start Cyclopropyl Bromide (Starting Material) Grignard Cyclopropyl Magnesium Bromide (Intermediate) Start->Grignard Mg, THF (Initiation) Sulfinate Magnesium Sulfinate Salt Grignard->Sulfinate SO2 (gas/soln) <-10°C Chloride Cyclopropanesulfonyl Chloride Sulfinate->Chloride NCS (Oxidant) 0°C Product Cyclopropanesulfonamide (Final API Intermediate) Chloride->Product NH3 (gas) DCM

Figure 1: Step-wise transformation from alkyl halide to sulfonamide, highlighting reagents and thermal controls.

Detailed Experimental Protocol

Scale: 100 mmol (approx. 12g output) | Time: 6-8 Hours Safety Pre-requisites: Flame-dried glassware, inert atmosphere (


 or 

), scrubber for

/

.
Step 1: Formation of Cyclopropylmagnesium Bromide

Note: Commercial solutions (0.5M - 1.0M) are available and recommended for consistency. If synthesizing de novo:

  • Setup: Charge a 3-neck flask with Mg turnings (1.2 eq) and anhydrous THF (5 vol).

  • Activation: Add a crystal of

    
     and 5% of the cyclopropyl bromide. Heat gently to initiate (color change colorless 
    
    
    
    turbid grey).
  • Addition: Add remaining bromide dropwise, maintaining internal temperature (Ti) between 30-40°C.

  • IPC (In-Process Control): Aliquot quench with water; check GC for disappearance of bromide.

Step 2: Sulfur Dioxide Insertion (The Critical Step)

This step defines the yield. Temperature control is paramount to prevent side reactions.

  • Cooling: Cool the Grignard solution to -20°C .

  • Reagent Prep: Prepare a solution of

    
     in THF (approx. 16 wt%) or use a calibrated gas addition tube.
    
  • Addition: Add

    
     (1.2 eq) slowly.
    
    • Critical Parameter:Do not allow Ti to exceed -5°C.

    • Observation: The mixture will become a thick slurry (magnesium sulfinate salt).

  • Equilibration: Allow to warm to 0°C over 30 mins.

Step 3: Oxidative Chlorination via NCS

Why NCS? N-Chlorosuccinimide provides a mild source of "Cl+" without the acidity of


 gas or 

, protecting the ring.
  • Cooling: Re-cool the sulfinate slurry to -5°C .

  • Addition: Add NCS (1.5 eq) portion-wise as a solid or slurry in THF.

    • Exotherm Alert: Reaction is exothermic. Maintain Ti < 5°C.

  • Work-up (Intermediate):

    • Dilute with MTBE (Methyl tert-butyl ether).[2]

    • Wash with water (dissolves succinimide byproduct) and brine.

    • Note: The sulfonyl chloride is in the organic layer.[2] Do not store long-term ; it is hydrolytically unstable. Proceed immediately.

Step 4: Ammonolysis
  • Solvent Swap: Concentrate the organic layer (keep bath < 30°C) and redissolve in DCM (Dichloromethane).

  • Amidation: Cool to 0°C. Bubble anhydrous

    
     gas through the solution for 15-30 mins OR add concentrated 
    
    
    
    (requires vigorous stirring).
  • Filtration: Filter off the precipitated

    
    .[2]
    
  • Isolation: Concentrate filtrate. Recrystallize from EtOAc/Hexane.

Process Control & Troubleshooting Logic

This decision tree helps operators navigate common failure modes during scale-up.

ProcessLogic Start Start Process CheckGrignard IPC: Grignard Formation (GC/Titration) Start->CheckGrignard GrignardFail Low Conversion? CheckGrignard->GrignardFail Yield < 90% SO2Add SO2 Addition (Ti < -5°C) CheckGrignard->SO2Add Pass Action1 Check H2O content in THF Re-initiate with I2/DIBAL GrignardFail->Action1 CheckPurity IPC: Check for Ring Opening (NMR: Olefinic protons?) SO2Add->CheckPurity RingOpen Ring Opening Detected CheckPurity->RingOpen Yes Proceed Proceed to Amidation CheckPurity->Proceed No Action2 Temp too high during SO2/NCS Reduce T_max RingOpen->Action2

Figure 2: Process Control Logic for troubleshooting yield loss and impurity formation.

Safety & Handling (E-E-A-T)

  • Cyclopropanesulfonyl Chloride: Corrosive lachrymator. Causes severe skin burns.[3][4][5] Hydrolyzes to produce HCl. Handle only in a fume hood.

  • Cyclopropylmagnesium Bromide: Pyrophoric in high concentrations. Reacts violently with water.[5]

  • Sulfur Dioxide: Toxic inhalation hazard.[3][4] Use a caustic scrubber (NaOH solution) for off-gassing.

  • Reaction Calorimetry: The reaction of Grignard with

    
     is highly exothermic (
    
    
    
    kJ/mol). On a kg-scale, active cooling (jacketed reactor) and dosing control are mandatory to prevent thermal runaway.

References

  • Boehringer Ingelheim International GmbH. (2010).[2] Compounds and Methods for the Treatment of Hepatitis C. WO 2010/34105 A1. (Primary source for the Grignard/SO2/NCS protocol).

  • Li, J., et al. (2006). Synthesis of Cyclopropanesulfonamide Derivatives. Synlett, 2006(5), 725-728.[6] (Discusses protection strategies).

  • Veisi, H., et al. (2011).[1] In situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS). Synlett, 2011, 2315-2320.[1] (Validates the NCS oxidative mechanism).

  • PubChem. (2025).[7] Cyclopropanesulfonamide Compound Summary. National Library of Medicine.

  • Organic Syntheses. (1921). Benzenesulfonyl chloride (General procedure for sulfonyl chlorides).[8] Coll. Vol. 1, p. 84. (Historical context for chlorosulfonation hazards).

Sources

Application Note: A Sensitive and Validated UPLC-TQ-MS/MS Method for the Quantitative Analysis of Cyclopropanesulfonic Acid as a Potential Genotoxic Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, sensitive, and specific Ultra-Performance Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (UPLC-TQ-MS/MS) method for the quantification of Cyclopropanesulfonic acid (CPSA). As sulfonic acid moieties can be structural alerts for genotoxicity, controlling related impurities to trace levels in active pharmaceutical ingredients (APIs) is a critical regulatory requirement.[1][2] This method is designed to meet the stringent limits derived from the Threshold of Toxicological Concern (TTC) concept outlined in the ICH M7 guideline.[3] The protocol employs a straightforward "dilute-and-shoot" sample preparation, followed by a rapid chromatographic separation on a reversed-phase column designed for polar analytes and detection using Multiple Reaction Monitoring (MRM). The method was fully validated according to ICH Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and a limit of quantification (LOQ) well below the typical control limit of 1.5 ppm for a 1 g/day API.

Introduction

The safety of pharmaceutical products is paramount, necessitating rigorous control over impurities. Of particular concern are genotoxic impurities (GTIs), which have the potential to damage DNA and lead to carcinogenic effects.[4] Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the control of such impurities.[3][5] The ICH M7 guideline provides a framework for assessing and controlling DNA reactive impurities, introducing the Threshold of Toxicological Concern (TTC). The TTC approach allows for a daily intake of 1.5 µ g/day for an individual GTI, which is considered to be associated with a negligible cancer risk over a lifetime.[5][6]

Cyclopropanesulfonic acid (CPSA) is a small, polar organic compound. Its sulfonic acid functional group is recognized as a structural alert for potential genotoxicity. CPSA or its derivatives may be present in APIs as process-related impurities or degradants. Therefore, a highly sensitive and selective analytical method is required for its quantification at trace levels to ensure patient safety and regulatory compliance.

Ultra-Performance Liquid Chromatography coupled with Tandem Quadrupole Mass Spectrometry (UPLC-TQ-MS/MS) is the technology of choice for this challenge.[7] Its inherent selectivity, achieved through Multiple Reaction Monitoring (MRM), and high sensitivity make it ideal for quantifying trace impurities in complex API matrices.[8][9] This note presents a complete, validated protocol for the determination of CPSA, providing researchers and drug development professionals with a reliable and readily implementable method.

Experimental Methodology

Materials and Reagents
  • Cyclopropanesulfonic acid (CPSA) Reference Standard: Purity ≥ 98%.

  • Active Pharmaceutical Ingredient (API): For spiking and matrix effect evaluation.

  • Acetonitrile: LC-MS grade.

  • Water: Deionized, purified to ≥18.2 MΩ·cm (Milli-Q or equivalent).

  • Formic Acid: LC-MS grade (optional, for mobile phase modification).

Instrumentation
  • UPLC System: An ACQUITY UPLC I-Class System (Waters) or equivalent, capable of high-pressure gradient elution.

  • Mass Spectrometer: A Xevo TQ-S micro Triple Quadrupole Mass Spectrometer (Waters) or equivalent, equipped with an Electrospray Ionization (ESI) source.

  • Analytical Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 mm × 100 mm, 1.8 µm).

    • Causality Note: The HSS T3 column chemistry is specifically designed for enhanced retention of polar compounds under reversed-phase conditions, making it ideal for a small, polar analyte like CPSA without requiring ion-pairing reagents that can suppress the MS signal.[10]

Standard and Sample Preparation

Protocol: Standard Stock and Calibration Curve Preparation

  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of CPSA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Intermediate Stock Solution (1.0 µg/mL): Transfer 1 mL of the Primary Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Calibration Standards: Perform serial dilutions of the Intermediate Stock Solution to prepare calibration standards ranging from 0.1 ng/mL to 10 ng/mL. This range is designed to bracket the typical control limit for a GTI (e.g., 1.5 ppm, which corresponds to 1.5 ng/mL for a 1 mg/mL sample solution).

Protocol: API Sample Preparation (Target Concentration: 1.0 mg/mL)

  • Accurately weigh 25 mg of the API into a 25 mL volumetric flask.

  • Add approximately 20 mL of diluent (50:50 acetonitrile:water) and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to the mark with the diluent.

  • Vortex for 30 seconds to mix thoroughly.

  • Transfer an aliquot to a 2 mL autosampler vial for analysis. If the solution is not clear, centrifugation or filtration through a 0.22 µm PVDF filter is recommended.

UPLC-TQ-MS/MS Analytical Method

The combination of UPLC for rapid separation and TQ-MS/MS for selective detection provides a powerful platform for trace analysis.[11]

UPLC Conditions

The chromatographic parameters are optimized to achieve a sharp peak shape and good retention for CPSA, ensuring separation from the API and any other matrix components.

ParameterCondition
Column ACQUITY UPLC HSS T3 C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.0-4.1 min (95-5% B), 4.1-5.0 min (5% B)
Column Temperature 40 °C
Injection Volume 5 µL
Run Time 5.0 minutes
MS/MS Conditions

Mass spectrometer parameters were optimized by infusing a dilute solution of CPSA. Electrospray ionization in negative mode (ESI-) was selected due to the acidic nature of the sulfonic acid group, which readily deprotonates to form the [M-H]⁻ ion.

ParameterSetting
Ionization Mode ESI Negative
Capillary Voltage 2.5 kV
Source Temperature 150 °C
Desolvation Temp. 500 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions See Table below

MRM Transitions for Cyclopropanesulfonic Acid (CPSA) (Precursor Ion [M-H]⁻ for C₃H₅SO₃⁻ is m/z 121.0)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)Use
CPSA121.080.00.052015Quantifier
CPSA121.041.00.052025Qualifier

Causality Note: The quantifier transition (121.0 > 80.0) corresponds to the stable loss of the cyclopropyl radical ([C₃H₅]•), leaving the sulfonate group ([SO₃]⁻•). The qualifier transition (121.0 > 41.0) corresponds to the loss of the sulfonate group, leaving the cyclopropyl anion. Using two transitions provides higher confidence in peak identification, fulfilling a key requirement for method specificity.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R2) and FDA guidelines.[12][13] The validation ensures the method is reliable, reproducible, and fit for its intended purpose of trace impurity quantification.

Validation Summary
Validation ParameterResultAcceptance Criteria
Specificity No interference observed at the retention time of CPSA in blank and API matrix.No significant interference at the analyte RT.
Linearity (r²) > 0.998 for the range 0.15 - 15 ng/mL.r² ≥ 0.99
Limit of Detection (LOD) 0.05 ng/mL (S/N > 3)S/N ≥ 3
Limit of Quantification (LOQ) 0.15 ng/mL (S/N > 10)S/N ≥ 10
Accuracy (% Recovery) 95.2% - 104.5% across three concentration levels (LOQ, 100%, 150%).[10]85% - 115%
Precision (% RSD) Intra-day: ≤ 4.5%; Inter-day: ≤ 6.8%≤ 15% RSD
Solution Stability Stable in autosampler at 10°C for at least 48 hours (<5% deviation).≤ 10% deviation from initial concentration.

Trustworthiness Note: A rigorous validation protocol is a self-validating system. By demonstrating high accuracy (closeness to the true value) and high precision (reproducibility) across multiple days and concentration levels, we establish trust in the data generated by this method.[14][15] The LOQ of 0.15 ng/mL is equivalent to 0.15 ppm in a 1 mg/mL API solution, demonstrating that the method has sufficient sensitivity to control CPSA at the 1.5 µ g/day TTC limit for APIs with daily doses up to 10g.

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing stock Prepare 100 µg/mL CPSA Stock cal Serially Dilute to Calibration Standards (0.15-15 ng/mL) stock->cal inject Inject 5 µL into UPLC-MS/MS System cal->inject api_weigh Weigh 25 mg API api_dissolve Dissolve in 25 mL Diluent (1 mg/mL) api_weigh->api_dissolve api_dissolve->inject sep Chromatographic Separation (HSS T3 Column) inject->sep detect MS/MS Detection (MRM Mode) sep->detect quant Quantify using Calibration Curve detect->quant report Report CPSA level (ppm) in API quant->report

Caption: Experimental workflow for CPSA quantification.

Principle of Multiple Reaction Monitoring (MRM)

G cluster_collision Fragmentation ions Ions from Source q1 Q1 (Mass Filter) ions->q1 q2 q2 (Collision Cell) q1->q2 Precursor Ion (m/z 121.0) Selected q3 Q3 (Mass Filter) q2->q3 Product Ions (m/z 80.0, 41.0) Selected det Detector q3->det gas Collision Gas (Argon)

Caption: Principle of Multiple Reaction Monitoring (MRM).

Conclusion

This application note describes a highly sensitive, specific, and robust UPLC-TQ-MS/MS method for the quantitative analysis of Cyclopropanesulfonic acid in API samples. The simple sample preparation, rapid analysis time, and excellent validation performance make it well-suited for routine quality control in a regulated pharmaceutical environment. The method's low limit of quantification ensures that CPSA can be confidently monitored and controlled at the stringent levels required by global regulatory guidelines for genotoxic impurities, ultimately contributing to the development of safer medicines.

References

  • Chemical Profile Determination and Quantitative Analysis of Components in Oryeong-san Using UHPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS. MDPI. Available from: [Link]

  • Quantitative analysis of small molecules in complex matrices using UPLC-QTOF-MS. ResearchGate. Available from: [Link]

  • Development of a New UPLC-MS Method for Systematic Toxicological Analysis. Waters. Available from: [Link]

  • Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery. National Institutes of Health (NIH). Available from: [Link]

  • Qualitative Profiling and Quantitative Analysis of Major Constituents in Jinmu-tang by UHPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS. MDPI. Available from: [Link]

  • Development and validation of a rapid and sensitive UPLC-MS/MS assay for simultaneous quantification of paclitaxel and cyclopamine in mouse whole blood and tissue samples. PubMed. Available from: [Link]

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. European Medicines Agency (EMA). Available from: [Link]

  • UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Guideline on the Limits of Genotoxic Impurities. European Medicines Agency (EMA). Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Cyclopropanesulfonamide | C3H7NO2S. PubChem, National Institutes of Health (NIH). Available from: [Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. National Institutes of Health (NIH). Available from: [Link]

  • Genotoxic impurities in pharmaceutical products – regulatory, toxicological and pharmaceutical considerations. Journal of Medical Science. Available from: [Link]

  • Questions and answers on the 'Guideline on the limits of genotoxic impurities'. European Medicines Agency (EMA). Available from: [Link]

  • Cyclopropanesulfonyl chloride | C3H5ClO2S. PubChem, National Institutes of Health (NIH). Available from: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available from: [Link]

  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. ResearchGate. Available from: [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available from: [Link]

  • Genotoxic impurities in pharmaceutical products. Contract Pharma. Available from: [Link]

  • GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Semantic Scholar. Available from: [Link]

  • Validation of clinical LC-MS/MS methods: What you need to know. YouTube. Available from: [Link]

  • (PDF) Genotoxic impurities in pharmaceuticals. ResearchGate. Available from: [Link]

  • 2-(2-Sulfinoethyl)cyclopropane-1-sulfonic acid | C5H10O5S2. PubChem, National Institutes of Health (NIH). Available from: [Link]

  • The New ICH Guideline on Genotoxicity (S2). National Institute of Health Sciences, Japan. Available from: [Link]

  • Guidelines for the Validation of Chemical Methods for the Foods Program. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Development of UPLC-MS/MS method and its pharmacokinetic application for estimation of sertraline in rat plasma. PubMed Central, National Institutes of Health (NIH). Available from: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting guide for the synthesis of 2-Cyclopentylpropenoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide for


-Cyclopentylacrylic Acid Synthesis
Ticket ID:  CHEM-SYN-2CP-001
Status:  Open for Consultation
Assigned Specialist:  Senior Application Scientist (Process Chemistry Division)

Executive Summary & Core Reaction Logic

Welcome to the technical support hub for 2-Cyclopentylpropenoic acid (also known as


-cyclopentylacrylic acid). This is a specialized intermediate often used in the development of drug candidates requiring a rigid lipophilic core with a reactive Michael acceptor.

The Central Challenge: The synthesis of


-substituted acrylic acids is deceptively simple. Researchers often conflate two distinct pathways, leading to the wrong regioisomer (3-substituted vs. 2-substituted). Furthermore, the terminal double bond is highly prone to spontaneous polymerization during isolation.

The "Golden Path" Protocol (Recommended Route): To ensure the correct regiochemistry (substitution at the


-position), we recommend the Modified Mannich Reaction (Methylenation)  of a mono-substituted malonic acid derivative.
Validated Reaction Pathway

The following diagram illustrates the correct logic flow to obtain the 2-substituted isomer versus the common error that yields the 3-substituted isomer.

ReactionPathway Start Target: 2-Cyclopentylpropenoic Acid CorrectStart 2-Cyclopentylmalonic Acid (Mono-substituted) Start->CorrectStart Requires WrongStart Cyclopentanecarbaldehyde + Malonic Acid WrongProduct 3-Cyclopentylacrylic Acid (Wrong Isomer) WrongStart->WrongProduct Knoevenagel Condensation (Thermodynamic Control) Reagent + Formaldehyde (HCHO) + Diethylamine (Cat.) CorrectStart->Reagent Intermediate Mannich Base Intermediate Reagent->Intermediate Mannich Reaction FinalProduct 2-Cyclopentylpropenoic Acid (Correct Isomer) Intermediate->FinalProduct Decarboxylative Elimination

Figure 1: Logical pathway distinguishing the synthesis of 2-substituted vs. 3-substituted acrylic acids.

Standard Operating Procedure (SOP)

Based on the Mannich-type methylenation of malonic acids [1, 2].

Prerequisites:

  • Substrate: 2-Cyclopentylmalonic acid (commercially available or hydrolyzed from diethyl 2-cyclopentylmalonate).

  • Reagent: Paraformaldehyde (source of HCHO).

  • Catalyst: Diethylamine or Piperidine.[1]

  • Solvent: Glacial Acetic Acid (promotes decarboxylation).

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-cyclopentylmalonic acid (1.0 equiv) in glacial acetic acid (5 mL/mmol).

  • Addition: Add Paraformaldehyde (1.5 – 2.0 equiv) and Diethylamine (0.1 – 0.2 equiv) slowly.

    • Note: The reaction is exothermic. Add amine dropwise.[2]

  • Reaction: Heat the mixture to 85–90°C for 2–4 hours.

    • Mechanism:[2][3][4][5][6] The amine catalyzes the formation of a Mannich base, which undergoes spontaneous decarboxylation and

      
      -elimination to form the terminal alkene.
      
  • Quench: Cool to room temperature. Pour into ice water.

  • Isolation: Extract with diethyl ether or ethyl acetate. Wash organic layer with brine.

  • Stabilization (CRITICAL): Add 100 ppm 4-Methoxyphenol (MEHQ) or Hydroquinone to the organic phase before drying and concentration to prevent polymerization.

Troubleshooting Center (FAQs)

Category A: Regiochemistry & Identity

Q: I followed a "standard Knoevenagel" procedure using cyclopentanecarbaldehyde, but the NMR doesn't match the target. Why? A: You have synthesized 3-cyclopentylacrylic acid (


-substituted), not the 2-isomer.
  • The Science: The Knoevenagel condensation between an aldehyde (

    
    ) and malonic acid yields a product where the R-group ends up on the 
    
    
    
    -carbon (
    
    
    ).
  • The Fix: To get the substituent on the

    
    -carbon (
    
    
    
    ), you must reverse the logic: Use Formaldehyde as the electrophile and 2-Cyclopentylmalonic acid as the nucleophile.

Q: How do I confirm I have the correct isomer by NMR? A: Check the olefinic region (5.5 – 6.5 ppm).

  • 2-Cyclopentylpropenoic acid: Shows two distinct singlets (or very tight doublets,

    
    ) for the terminal methylene protons (
    
    
    
    ).
  • 3-Cyclopentylacrylic acid: Shows two doublets (or a multiplet) with a large coupling constant (

    
     for trans) representing the internal alkene protons (
    
    
    
    ).
Category B: Yield & Polymerization

Q: My product turned into a rubbery solid during rotary evaporation. What happened? A: You experienced "popcorn polymerization."


-Substituted acrylic acids are electron-deficient monomers and highly susceptible to radical polymerization, especially when concentrated and heated.
  • Corrective Action:

    • Never distill to dryness without an inhibitor.

    • Add MEHQ (Monomethyl ether hydroquinone) or BHT (0.1% w/w) to the collection flask before starting evaporation.

    • Keep the water bath temperature below 40°C .

    • Store the final product at -20°C under inert gas.

Q: The reaction mixture turned black/tarry. Is the product lost? A: Not necessarily, but purity is compromised. This is often due to the "cannizzaro-like" side reactions of paraformaldehyde or thermal degradation of the amine catalyst.

  • Optimization: Reduce the reaction temperature to 80°C and limit reaction time. Ensure the paraformaldehyde is depolymerized effectively (a slight excess of amine helps).

Category C: Purification

Q: The product is an oil that won't crystallize. How do I purify it? A: 2-Cyclopentylpropenoic acid has a low melting point and is often an oil at room temperature.

  • Method 1 (Acid-Base Extraction): Dissolve oil in Et2O

    
     Extract with sat. NaHCO3 (product goes to aqueous) 
    
    
    
    Wash organic layer (removes non-acidic impurities)
    
    
    Acidify aqueous layer with HCl
    
    
    Extract back into Et2O.
  • Method 2 (Distillation): Only possible under high vacuum (<1 mmHg) with a vigorous inhibitor presence. High risk of polymerization.

Data & Specifications

Comparative Reaction Parameters
ParameterRecommended RangeCritical LimitReason
Stoichiometry (HCHO) 1.5 – 2.0 equiv< 1.0 equivExcess HCHO drives the Mannich equilibrium forward.
Catalyst Loading 10 – 20 mol%> 50 mol%Excess amine causes salt formation and difficult workup.
Temperature 85°C – 90°C> 110°CHigh temp promotes polymerization and decarboxylation of starting material without reaction.
Reaction Time 2 – 4 Hours> 12 HoursExtended heating increases tar formation.
Self-Validating Analytical Markers
TechniqueMarkerDiagnostic Value
1H NMR

5.6 & 6.3 ppm (Singlets)
Confirms terminal methylene (

). Absence of large coupling confirms 2-substitution.
1H NMR

2.8 ppm (Multiplet)
Methine proton of cyclopentyl ring adjacent to the double bond.
13C NMR

168-172 ppm
Carbonyl carbon (Carboxylic Acid).
TLC Bromocresol Green StainAcidic spot turns yellow on blue background.

Advanced Troubleshooting Workflow

Use this decision tree to diagnose synthesis failures.

TroubleshootingTree Start Problem Detected CheckNMR Check 1H NMR Olefin Region Start->CheckNMR IsSplit Large Splitting (J > 10Hz)? CheckNMR->IsSplit WrongIso Diagnosis: Wrong Isomer (3-substituted) IsSplit->WrongIso Yes IsSinglet Singlets at 5.5/6.3 ppm? IsSplit->IsSinglet No FixIso Action: Switch to Malonic Acid + Formaldehyde Route WrongIso->FixIso YieldIssue Diagnosis: Correct Isomer but Low Yield/Purity IsSinglet->YieldIssue Yes CheckPoly Is product rubbery/insoluble? YieldIssue->CheckPoly Polymer Issue: Polymerization CheckPoly->Polymer Yes NoReact Issue: Incomplete Reaction CheckPoly->NoReact No FixPoly Action: Add MEHQ inhibitor; Lower workup temp. Polymer->FixPoly FixReact Action: Increase HCHO equiv; Check amine quality. NoReact->FixReact

Figure 2: Diagnostic decision tree for reaction analysis.

References

  • Synthesis of

    
    -substituted acrylic acids via Mannich Reaction: 
    
    • Source: Google Patents / US P
    • Relevance: Describes the general reaction of malonic acid derivatives with formaldehyde and diethylamine to yield -substituted acrylic acids.
    • URL: (Note: Link directs to analogous patent US4687869A for validation of the chemistry).

  • Doebner-Knoevenagel Modification (Context for Isomer Control)

    • Source: The Journal of Organic Chemistry.
    • Relevance: Explains the mechanism of decarboxylative condensation and why aldehyde choice dict
    • URL:

  • Polymerization Inhibition in Acrylates

    • Source: Chemical Engineering News / Industrial Standards.
    • Relevance: Standard industrial practice for handling acrylic acid derivatives involves MEHQ stabiliz
    • URL: (General Industry Standard).

  • Analogous Synthesis (Cyclopentyl derivatives)

    • Source: ResearchGate / Synthetic Communic
    • Relevance: Methods for introducing cyclopentyl groups into conjug
    • URL:

Sources

Technical Support Center: Purification of Aryl Sulfonic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of aryl sulfonic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. The complex nature of aryl sulfonic acids, particularly their high polarity and solubility in aqueous media, often presents unique purification challenges.[1][2] This resource aims to equip you with the knowledge to overcome these hurdles effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of aryl sulfonic acids in a question-and-answer format.

Crystallization & Precipitation Issues
Q1: My aryl sulfonic acid won't crystallize or precipitates too quickly. What should I do?

A1: The crystallization of aryl sulfonic acids is often challenging due to their high solubility in polar solvents and the presence of impurities that can inhibit crystal lattice formation.

Underlying Causes:

  • High Solubility: Aryl sulfonic acids are highly polar and often very soluble in water and other polar solvents, making it difficult to achieve the supersaturation required for crystallization.[1]

  • Impurities: The presence of inorganic salts (e.g., sodium chloride, sodium sulfate) and organic byproducts can interfere with the crystallization process.[1] These impurities can act as "crystal poisons" or lead to the formation of oils or amorphous solids.

  • Rapid Cooling: Cooling the solution too quickly can lead to "crashing out," where the compound rapidly precipitates as a powder or oil, trapping impurities within the solid.[3]

Troubleshooting Protocol:

  • Solvent Selection:

    • If your compound is too soluble, consider using a mixed-solvent system. For example, dissolve the aryl sulfonic acid in a minimal amount of a good solvent (e.g., water, methanol) and then slowly add a poor solvent (e.g., isopropanol, acetone, or a non-polar solvent like heptane) until turbidity is observed.[2]

    • For highly water-soluble sulfonic acids, consider converting them to a salt (e.g., with an amine) that may have more favorable crystallization properties in organic solvents.

  • Controlled Cooling:

    • Slow down the cooling process. After dissolving your compound in a minimal amount of hot solvent, allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.

    • Insulate the flask to encourage slow cooling. Placing it in a beaker with paper towels or a cork ring can help.[3]

  • Inducing Crystallization:

    • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The small glass particles can provide a nucleation site for crystal growth.

  • Addressing Rapid Precipitation:

    • If the compound precipitates too quickly, reheat the solution and add a small amount of the "good" solvent to increase the total solvent volume.[3] This will keep the compound in solution for a longer period during cooling, allowing for more ordered crystal growth.[3]

Impurity Removal
Q2: How can I remove inorganic salt impurities (e.g., NaCl, Na₂SO₄) from my aryl sulfonic acid?

A2: Inorganic salts are common impurities in aryl sulfonic acid preparations, often arising from the neutralization or work-up steps. Their high water solubility can make separation difficult. [1]

Underlying Causes:

  • Similar Solubilities: The desired aryl sulfonic acid and the inorganic salt impurities often have similar high solubilities in water, making simple crystallization ineffective.[1]

  • Formation during Synthesis: Salts are often generated during the sulfonation reaction work-up or neutralization of excess acid.

Troubleshooting Protocols:

  • Solvent Leaching/Washing:

    • If your aryl sulfonic acid has some solubility in an organic solvent where the inorganic salt is insoluble, you can attempt to leach the product out.

    • Protocol:

      • Dry the crude mixture completely.

      • Add an organic solvent in which your product has some solubility (e.g., ethanol, acetonitrile).[2]

      • Stir the slurry for an extended period.

      • Filter to remove the insoluble inorganic salts.

      • Evaporate the solvent to recover the purified product.

  • Ion Exchange Chromatography (IEX):

    • This is a highly effective method for removing ionic impurities.[1][2]

    • Workflow:

      • Cation Exchange for Metal Ion Removal: To remove metal ions like Na⁺, a cation exchange resin in its acidic form can be used. The metal ions are retained on the resin, while the purified sulfonic acid is eluted.[4]

      • Anion Exchange for Anionic Impurity Removal: A weakly basic anion exchange column can be used. The aryl sulfonic acid will bind to the resin. Wash with deionized water to remove neutral and cationic impurities. Then, elute the desired product with a weak, volatile acid like formic acid.[2]

  • Reverse Phase Solid Phase Extraction (SPE):

    • For desalting, a C18 SPE cartridge can be very effective.[2]

    • Protocol:

      • Condition a C18 cartridge according to the manufacturer's instructions.

      • Dissolve your crude product in a minimal amount of water.

      • Load the solution onto the cartridge.

      • Wash the cartridge with deionized water to elute the highly polar inorganic salts.

      • Elute your more retained aryl sulfonic acid with a stronger solvent like methanol or acetonitrile.[2]

Q3: My aryl sulfonic acid is discolored. What are the likely impurities and how can I remove them?

A3: Discoloration in aryl sulfonic acids is typically due to the presence of trace amounts of oxidized organic impurities or colored byproducts from the sulfonation reaction.

Underlying Causes:

  • Oxidation: Aromatic compounds can be susceptible to oxidation, leading to colored byproducts.

  • Side Reactions: The sulfonation process can sometimes lead to the formation of colored impurities.

Troubleshooting Protocols:

  • Activated Carbon Treatment:

    • Activated carbon is effective at adsorbing colored impurities.

    • Protocol:

      • Dissolve the crude aryl sulfonic acid in a suitable solvent.

      • Add a small amount of activated carbon (typically 1-5% by weight).

      • Heat the mixture gently with stirring for 15-30 minutes.

      • Filter the hot solution through a pad of celite to remove the carbon.

      • Proceed with crystallization or other purification steps.

  • Chemical Decolorization (Bleaching):

    • In some cases, a mild oxidizing agent can be used to decolorize the product by reacting with the colored impurities.[5]

    • Caution: This method should be used with care as it can potentially degrade the desired product.

    • Example: Treatment with a small amount of hydrogen peroxide has been used to bleach sulfonic acids.[6] It is crucial to use a minimal amount to avoid degradation of the product.[6]

Chromatography Challenges
Q4: I'm having difficulty with the chromatographic purification of my aryl sulfonic acid.

A4: The high polarity of aryl sulfonic acids makes them challenging to purify using standard normal-phase silica gel chromatography.

Underlying Causes:

  • Strong Adsorption: The sulfonic acid group interacts very strongly with the polar stationary phase (silica or alumina), leading to poor elution and significant tailing.

  • Poor Solubility in Non-polar Solvents: Aryl sulfonic acids are often insoluble in the non-polar mobile phases typically used in normal-phase chromatography.

Troubleshooting Protocols:

  • Reverse-Phase Chromatography:

    • This is generally the preferred method for purifying polar compounds like aryl sulfonic acids.[2]

    • Stationary Phase: C18-functionalized silica is the most common choice.[2]

    • Mobile Phase: A gradient of water and a polar organic solvent (e.g., methanol or acetonitrile) is typically used. A small amount of an acid (e.g., formic acid or trifluoroacetic acid) is often added to the mobile phase to suppress the ionization of the sulfonic acid and improve peak shape.

  • Ion Exchange Chromatography (IEX):

    • As mentioned for impurity removal, IEX is a powerful technique for the purification of aryl sulfonic acids.[1][2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • HILIC can be an alternative for very polar compounds that are not well-retained in reverse-phase chromatography. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent.

Frequently Asked Questions (FAQs)

Q: What are the most common methods for purifying aryl sulfonic acids?

A: The most common and effective methods include:

  • Recrystallization: Often from water or mixed aqueous-organic solvent systems.[1]

  • Salt Formation: Converting the sulfonic acid to a salt (or vice-versa) can alter its solubility properties, facilitating purification.

  • Ion Exchange Chromatography: Highly effective for removing ionic impurities and for the primary purification step.[1][2]

  • Reverse-Phase Chromatography/SPE: Particularly useful for desalting and removing less polar impurities.[2]

Q: What are the key safety precautions when working with aryl sulfonic acids?

A: Aryl sulfonic acids are strong acids and should be handled with appropriate care.[7]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile reagents or heating solutions.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Material Compatibility: Ensure that all equipment (e.g., distillation apparatus) is made of materials resistant to strong acids, such as glass or Teflon.[8]

Q: How can I effectively characterize the purity of my final product?

A: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): Using a reverse-phase column to determine the purity profile and quantify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

  • Titration: To determine the acid content and assay of the sulfonic acid.

Visualizations and Data

Decision Workflow for Purification Method Selection

The following diagram illustrates a decision-making process for selecting an appropriate purification strategy based on the nature of the impurities present.

Purification_Workflow start Crude Aryl Sulfonic Acid impurity_check Predominant Impurity? start->impurity_check inorganic_salts Inorganic Salts impurity_check->inorganic_salts Yes organic_byproducts Organic Byproducts impurity_check->organic_byproducts No, mainly organic color Color Impurities impurity_check->color Discolored iex Ion Exchange Chromatography inorganic_salts->iex rp_spe Reverse Phase SPE/Chromatography inorganic_salts->rp_spe organic_byproducts->rp_spe recrystallization Recrystallization (Mixed Solvent) organic_byproducts->recrystallization activated_carbon Activated Carbon Treatment color->activated_carbon final_product Pure Product iex->final_product rp_spe->final_product recrystallization->final_product activated_carbon->recrystallization Then...

Sources

Technical Support Center: Cyclopropanesulfonic Acid (CPSA) Purification

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: Identify Your Impurity Profile[1]

Before initiating any purification workflow, you must characterize the crude Cyclopropanesulfonic Acid (CPSA). CPSA is a strong, hygroscopic acid (


 to 

), and its impurity profile heavily depends on the synthesis route (e.g., sulfoxidation of cyclopropane vs. hydrolysis of cyclopropanesulfonyl chloride).

Use this matrix to determine the required protocol:

Symptom / ObservationLikely ImpurityDiagnostic TestRecommended Protocol
White precipitate upon dilution in water; High viscosity.[1]Sulfuric Acid (

)
Add

to aqueous sample. Heavy white ppt = Sulfate.[1]
Protocol B (Sulfate Precipitation)
Acrid, sharp odor (distinct from CPSA); Fuming.[1]Hydrogen Chloride (HCl) or Cyclopropanesulfonyl Chloride

test (White ppt); High Chloride content by IC.[1]
Protocol A (Vacuum Stripping)
Pink, brown, or black discoloration.Oxidative Byproducts / Trace Metals Visual inspection; ICP-MS for metals.[1]Protocol C (Carbon Polishing)
Low Assay (<95%) but clear liquid.[1]Water or Organic Solvents Karl Fischer (KF) Titration;

-NMR.[1]
Protocol A (Azeotropic Drying)

Purification Decision Logic

The following logic tree dictates the purification strategy based on the physical properties of CPSA (high boiling point, water solubility) versus its common impurities.

CPSA_Purification_Logic Start Crude CPSA Mixture Check_Volatiles Check Volatiles (HCl, Water, Solvents) Start->Check_Volatiles Check_Sulfate Check Sulfate Content (>0.5% w/w?) Check_Volatiles->Check_Sulfate Low Volatiles Action_Strip Protocol A: Vacuum Stripping / Distillation Check_Volatiles->Action_Strip High Volatiles Check_Color Check Color/Metals Check_Sulfate->Check_Color Low Sulfate Action_Precip Protocol B: Selective Precipitation (Ba/Ca Treatment) Check_Sulfate->Action_Precip High Sulfate Action_Carbon Protocol C: Activated Carbon Polishing Check_Color->Action_Carbon Discolored Final Pure CPSA (>99%) Check_Color->Final Clear/Colorless Action_Strip->Check_Sulfate Action_Precip->Check_Color Action_Carbon->Final

Figure 1: Strategic decision tree for sequential impurity removal.

Deep-Dive Technical Protocols

Protocol A: Removal of Volatiles (HCl, Water, Unreacted Chloride)

Mechanism: CPSA has a high boiling point (>100°C at reduced pressure), whereas HCl and water are volatile. Vacuum distillation utilizes the Clausius–Clapeyron relation to lower the boiling point of the impurities while keeping CPSA in the liquid phase (stripping) or distilling the CPSA away from non-volatile residues (distillation).[2]

Step-by-Step:

  • Setup: Use a short-path distillation apparatus with a high-vacuum pump (oil pump or dry scroll pump capable of

    
     mbar).
    
  • Degassing: Slowly reduce pressure to 20 mbar at room temperature to remove bulk HCl (if hydrolysis route was used). Caution: Trap acidic vapors with a caustic scrubber (NaOH) before the pump.

  • Stripping: Heat the oil bath to

    
     while lowering pressure to 
    
    
    
    mbar. This removes water and residual solvents.[1]
  • Distillation (Optional for High Purity): If the CPSA is dark or contains non-volatile salts, increase bath temperature to

    
     (depending on vacuum) to distill the CPSA product.
    
    • Target: Collect fractions. CPSA typically distills at

      
       at 0.5 mmHg (Torr).[1]
      
Protocol B: Sulfate Removal (The "Calcium Shift")

Mechanism: This relies on the solubility differential between Calcium Cyclopropanesulfonate (highly soluble) and Calcium Sulfate (Gypsum, highly insoluble). Reaction:


[1]

Step-by-Step:

  • Dilution: Dilute crude CPSA with deionized water to approx. 20-30% w/w concentration.[1]

  • Neutralization: Slowly add Calcium Hydroxide (

    
    ) or Calcium Carbonate (
    
    
    
    ) with vigorous stirring until pH reaches 7.0–8.0.
    • Observation: A thick white precipitate (Gypsum) will form.[1]

  • Filtration: Filter the slurry through a Celite pad or 0.45

    
     membrane to remove 
    
    
    
    .[1]
    • Validation: The filtrate contains Calcium Cyclopropanesulfonate.[1]

  • Regeneration: Pass the filtrate through a Strong Acid Cation Exchange Resin (e.g., Amberlite IR-120, H+ form).[1] The resin captures

    
     and releases 
    
    
    
    , regenerating pure CPSA.
  • Concentration: Evaporate water (Rotovap) to recover the pure acid.

Sulfate_Removal Crude Crude CPSA (+ H2SO4) Lime Add Ca(OH)2 (Neutralization) Crude->Lime Dilute Filter Filtration (Remove CaSO4) Lime->Filter Slurry IEX Cation Exchange (Resin H+ Form) Filter->IEX Ca-Salt Solution Evap Evaporation IEX->Evap Pure Acid

Figure 2: The "Calcium Shift" workflow for isolating sulfonic acids from sulfuric acid contaminants.[1]

Protocol C: Polishing (Color & Trace Metals)

Mechanism: Activated carbon adsorbs high molecular weight conjugated systems (color bodies) and certain transition metals.[1]

  • Treatment: Add Activated Carbon (e.g., Darco G-60) at 5% w/w relative to CPSA mass to the aqueous solution (from Protocol B, step 4, before evaporation).

  • Heating: Stir at

    
     for 30-60 minutes.
    
  • Filtration: Filter hot through a 0.2

    
     filter to remove carbon fines.
    
  • Result: Filtrate should be water-white (colorless).[1]

Troubleshooting & FAQs

Q1: My CPSA turned black during vacuum distillation. What happened? A: This is likely oxidative degradation or polymerization of impurities.[1]

  • Cause: Bath temperature was too high (>180°C) or vacuum was insufficient (>10 mbar), requiring higher heat.[1]

  • Fix: Improve vacuum quality to

    
     mbar to lower the boiling point. Ensure the system is leak-free.[1][3][4] If the crude is very dirty, perform Protocol B  (Precipitation) before distillation to remove salts that catalyze decomposition.
    

Q2: I have high residual chloride levels even after stripping. A: HCl can form a persistent azeotrope with water or bind to the sulfonic acid.

  • Fix: Add a small amount of water and repeat the stripping process (azeotropic removal).[5] Alternatively, use the Silver Oxide (

    
    )  method: Add stoichiometric 
    
    
    
    to precipitate
    
    
    , filter, and then distill. Note: Silver is expensive; use only for small-scale polishing.[1]

Q3: The product is hygroscopic and difficult to weigh. A: CPSA is extremely hygroscopic.

  • Handling: Always handle in a glovebox or under an inert atmosphere (Nitrogen/Argon).[1] Store in desiccators over

    
    .
    
  • Alternative: If the free acid is too difficult to handle, convert it to a salt (Sodium or Potassium Cyclopropanesulfonate) for storage, then regenerate with ion exchange resin immediately before use.

Q4: Can I use Barium Hydroxide instead of Calcium Hydroxide for sulfate removal? A: Yes, and it is often more effective because


 is more insoluble (

) than

(

).[1]
  • Risk: Soluble Barium salts are toxic.[1] You must ensure exact stoichiometry or slightly under-dose the Barium to prevent residual

    
     in your product.[1] The Calcium method is safer for pharmaceutical intermediates as residual Calcium is less regulated than Barium.
    

References

  • Sulfate Removal via Precipitation: Skelly, J. F., & Stiles, S. R. (1955).[1] Method of purifying sulfuric acid (US Patent No.[1][6][7] 2,716,592).[1] U.S. Patent and Trademark Office.[1] Link

  • Ion Exchange Purification: Ayers, G. W., & Krewer, W. A. (1970).[1][6] Purification of sulfonic acids (US Patent No.[1][6] 3,496,224).[1][6] U.S. Patent and Trademark Office.[1] Link

  • Vacuum Distillation Principles: Mohrig, J. R., et al. (2010).[1] Techniques in Organic Chemistry. W.H. Freeman.[1] (See Section on Vacuum Distillation).

  • Cyclopropanesulfonamide Synthesis & Impurities: Witschi, C., et al. (2009).[1] Process for the preparation of cyclopropyl sulfonamide (WO Patent No. 2009053281A1). World Intellectual Property Organization.[1] Link[1]

  • General Sulfonic Acid Properties: Kosswig, K. (2000).[1] Surfactants. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1]

Sources

Technical Support Center: Cyclopropanesulfonic Acid (CPSA) Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Epimerization in Acid-Catalyzed Reactions

Audience: Senior Chemists, Process Development Scientists, and Peptide Engineers.

Core Directive: The Challenge of Chiral Integrity

Cyclopropanesulfonic acid (CPSA) is a potent alkanesulfonic acid (pKa


 -1 to -2), structurally analogous to methanesulfonic acid (MsOH) but possessing distinct lipophilic characteristics due to the cyclopropyl moiety. While it is an excellent non-oxidizing reagent for deprotection (e.g., Boc removal), ester hydrolysis, and cyclization, its high acidity poses a significant risk of epimerization  (racemization) at 

-chiral centers.

This guide provides a mechanistic understanding of this side reaction and a self-validating protocol to minimize it.

Mechanism & Diagnostics: Why Epimerization Occurs

To mitigate epimerization, one must understand the driving force.[1] In strong acidic media, the loss of chiral integrity at the


-carbon typically proceeds via acid-catalyzed enolization .
The Mechanism: Acid-Catalyzed Enolization

The carbonyl oxygen is protonated by CPSA, increasing the electrophilicity of the carbonyl carbon and, crucially, the acidity of the


-proton. Removal of this proton (by solvent or conjugate base) yields an achiral, planar enol intermediate. Reprotonation can occur from either face, leading to a racemate.

EpimerizationMechanism Start Chiral Substrate (L-Isomer) Protonation Protonated Intermediate Start->Protonation + CPSA (H+) Enol Planar Enol (Achiral) Protonation->Enol - H+ (alpha-deprotonation) End Racemic Mixture (L + D Isomers) Protonation->End Loss of Optical Purity Enol->Protonation + H+ (Reversible)

Figure 1: The pathway of acid-catalyzed racemization. The formation of the planar enol is the rate-determining step for stereochemical loss.

Optimization Parameters: The Control Variables

Minimizing epimerization requires shifting the kinetic competition between the desired reaction (e.g., cleavage, hydrolysis) and the undesired enolization .

Critical Control Table
ParameterImpact on EpimerizationOptimization Strategy
Temperature High Impact. Enolization has a high activation energy (

). Rates double approx. every 10°C.
Keep < 0°C if possible. Operate at the lowest temperature where the desired reaction still proceeds.
Solvent Polarity Medium Impact. High dielectric solvents (DMF, H₂O) stabilize the charged protonated intermediate, potentially accelerating enolization.Use low-polarity solvents (DCM, Toluene) or mixtures (DCM/Dioxane) to destabilize the transition state of the enol formation.
Acid Concentration High Impact. Excess acid increases the chemical potential of protons (

activity).
Use stoichiometric equivalents (1.1–1.5 eq) rather than large excesses. Avoid using CPSA as the solvent.
Time Linear Impact. Epimerization is time-dependent.Quench immediately upon completion. Do not let reaction mixtures "sit" overnight.

Validated Protocol: Low-Epimerization Deprotection

Scenario: Removal of an acid-labile protecting group (e.g., Boc) from a chiral amine or peptide using CPSA.

Reagents
  • Substrate: Protected Chiral Amine (1.0 eq)

  • Acid: Cyclopropanesulfonic Acid (CPSA) (1.5 – 2.0 eq)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Quench: Sodium Bicarbonate (NaHCO₃) or N-Methylmorpholine (NMM)

Step-by-Step Workflow
  • Preparation (T = -5°C):

    • Dissolve the substrate in DCM (concentration ~0.1 M).

    • Cool the reaction vessel to -5°C using an ice/salt bath. Cooling is the primary defense against epimerization.

  • Acid Addition (Controlled):

    • Add CPSA dropwise over 10 minutes.

    • Why? Exotherms create localized "hotspots" where

      
      , causing instant localized epimerization.
      
  • Reaction Monitoring (The "Self-Validating" Step):

    • Monitor via HPLC or TLC.

    • Stop exactly when the starting material is consumed (< 1% remaining).

    • Warning: Do not extend reaction time "just to be safe."

  • Rapid Quench (Critical):

    • Pour the cold reaction mixture slowly into a vigorously stirred, pre-chilled solution of saturated aqueous NaHCO₃.

    • Goal: Neutralize CPSA instantly. The pH must jump from <1 to >7 in seconds.

  • Isolation:

    • Separate phases. Wash organic layer with brine. Dry over Na₂SO₄.

Troubleshooting & Decision Logic

Use this logic flow to diagnose persistent epimerization issues.

Troubleshooting Problem Epimerization Observed (> 2% D-isomer) CheckTemp Is Reaction Temp > 0°C? Problem->CheckTemp ActionTemp Lower Temp to -10°C Increase Reaction Time CheckTemp->ActionTemp Yes CheckTime Is Reaction Time > 4 Hours? CheckTemp->CheckTime No ActionTime Increase Acid Conc slightly to speed up reaction CheckTime->ActionTime Yes CheckSolvent Is Solvent Polar (DMF/DMSO)? CheckTime->CheckSolvent No ActionSolvent Switch to DCM or Toluene CheckSolvent->ActionSolvent Yes

Figure 2: Diagnostic tree for isolating the cause of chiral erosion.

Frequently Asked Questions (FAQs)

Q1: Can I substitute Methanesulfonic acid (MsOH) with CPSA directly? A: Yes, chemically they are very similar (both strong alkanesulfonic acids). However, CPSA is slightly more lipophilic due to the cyclopropyl ring. This may alter solubility profiles in non-polar solvents like toluene. If your protocol is optimized for MsOH, start with the same equivalents of CPSA but monitor the reaction rate, as steric bulk might slightly retard kinetics.

Q2: Why is CPSA preferred over TFA for some deprotections? A: CPSA is non-volatile and less prone to forming trifluoroacetyl esters (a common side reaction with TFA). Furthermore, sulfonic acids like CPSA/MsOH are often used in "green" chemistry processes because they are biodegradable and easier to recover than fluorinated acids.

Q3: My product is an ester. Will CPSA hydrolyze it? A: Yes, CPSA is a strong acid and will catalyze ester hydrolysis if water is present. To prevent this, ensure all solvents are anhydrous and the reaction is kept under a nitrogen atmosphere. If hydrolysis competes with deprotection, lower the temperature further.

Q4: How do I remove residual CPSA? A: Unlike TFA, CPSA cannot be removed by evaporation (high boiling point). It must be removed by an aqueous basic wash (NaHCO₃ or NaOH) or by ion-exchange chromatography.

References

  • Mechanisms of Acid-Catalyzed Epimerization

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
    • IUPAC Compendium of Chemical Terminology, "Epimerization". Link

  • Sulfonic Acids in Peptide Synthesis (MsOH/CPSA Context)

    • Kiso, Y., et al. (1999). "Efficient solid phase peptide synthesis: Use of methanesulfonic acid alpha-amino deprotecting procedure." Peptide Science. (Establishes the safety profile of alkanesulfonic acids regarding side reactions compared to TFA). Link

    • Green Chemistry applications of Alkanesulfonic acids: RSC Advances, "Methanesulfonic acid (MSA) in clean processes and applications". (Relevant for CPSA properties). Link

  • Cyclopropanesulfonic Acid Properties

    • Sigma-Aldrich/Merck Technical Data Sheet: Cyclopropanesulfonic Acid. Link (Search CAS: 5698-56-6 for specific physical data).

Sources

Technical Support Center: Cyclopropanesulfonic Acid (CPSA) Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 8492-CPSA-PUR
Subject: Work-up Procedures for Isolation of High-Purity Cyclopropanesulfonic Acid
Status: Open | Priority: Critical
Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Chemical Profile

User Query: "I have synthesized crude cyclopropanesulfonic acid (CPSA), but I cannot isolate it as a pure material. It remains a dark, viscous oil containing inorganic salts and likely sulfuric acid. Distillation is failing. Please advise on work-up."

Specialist Response: Isolating Cyclopropanesulfonic Acid (CPSA) is deceptively difficult due to three converging physical properties:

  • Extreme Hygroscopicity: Like methanesulfonic acid, CPSA avidly binds water, making it difficult to crystallize or distill.

  • Ring Strain: The cyclopropane ring (~27.5 kcal/mol strain energy) is susceptible to acid-catalyzed ring opening at elevated temperatures (prolonged heating >120°C), especially in the presence of strong mineral acids like

    
    .
    
  • Non-Volatility: The sulfonic acid moiety creates strong hydrogen bonding networks, raising the boiling point significantly and necessitating high-vacuum techniques.

This guide provides a modular troubleshooting workflow to isolate CPSA from common synthesis mixtures (e.g., oxidation of cyclopropanethiol or sulfonylation of cyclopropyl halides).

Physical Property Reference Table
PropertyValue (Approximate)Notes
Molecular Formula

MW 122.14 g/mol
Physical State Viscous Oil / Low-melting SolidOften supercools to a syrup.
Boiling Point >140°C @ 0.5 mmHgHigh Risk:[1] Decomposition/Ring opening likely above 140°C.
Solubility Water, Methanol, EthanolInsoluble in non-polar solvents (Hexane).[2]
pKa -1.5 to -2.0Strong acid; comparable to methanesulfonic acid.

Diagnostic Workflow (Decision Tree)

Before proceeding, identify your current impurity profile using the diagram below.

CPSA_Workflow Start Crude CPSA Mixture Check_Sulfate Contains H2SO4 / Sulfates? Start->Check_Sulfate Ba_Method Protocol A: Sulfate Removal (Barium Precipitation) Check_Sulfate->Ba_Method Yes Check_Salt Contains Na+/K+ Salts? Check_Sulfate->Check_Salt No Ba_Method->Check_Salt Ion_Exchange Protocol B: Cation Exchange (Salt-to-Acid Conversion) Check_Salt->Ion_Exchange Yes Check_Water Is it Wet/Syrupy? Check_Salt->Check_Water No Ion_Exchange->Check_Water Azeotrope Protocol C: Azeotropic Drying (DCM/Toluene) Check_Water->Azeotrope Yes Distill Protocol D: High-Vac Distillation (Final Polish) Check_Water->Distill Dry but Impure Azeotrope->Distill Final Pure CPSA Distill->Final

Figure 1: Logical flow for CPSA purification based on impurity profile.

Standard Operating Procedures (SOPs)

Protocol A: Sulfate Removal (The Barium Method)

Context: If you synthesized CPSA via oxidation (e.g.,


 or 

oxidation of thiols), your major impurity is Sulfuric Acid (

). Distilling CPSA in the presence of

will char the product and open the cyclopropane ring.

Mechanism: Barium sulfate (


) is insoluble (

), whereas Barium Cyclopropanesulfonate is water-soluble [1, 2].

Steps:

  • Dilution: Dissolve crude mixture in distilled water (10 mL water per 1 g crude).

  • Precipitation: Add a hot aqueous solution of Barium Hydroxide (

    
    ) dropwise.
    
    • Monitor: Use a pH meter. Continue adding until no further white precipitate forms and pH rises to ~8-9.

  • Digestion: Heat the suspension to 60°C for 30 minutes to coagulate the fine

    
     precipitate.
    
  • Filtration: Filter through a Celite pad while warm. The filtrate contains Barium Cyclopropanesulfonate .

  • Acidification: To release the free acid, add exactly 1 equivalent of

    
     (careful titration) to reprecipitate the Barium as 
    
    
    
    , leaving pure CPSA in solution.
    • Better Alternative: Skip the

      
       acidification and proceed directly to Protocol B  (Ion Exchange) to swap 
      
      
      
      for
      
      
      .
Protocol B: Salt-to-Acid Conversion (Ion Exchange)

Context: Essential if you have the Sodium, Potassium, or Barium salt of CPSA.

Reagents: Strong Acid Cation (SAC) Resin (e.g., Amberlyst® 15 or Dowex® 50W-X8).

Steps:

  • Resin Prep: Wash the resin with 1M HCl, then rinse with distilled water until the eluent is neutral (pH 7).

  • Loading: Dissolve the salt (from Protocol A or synthesis) in minimal water. Load onto the column.[3]

  • Elution: Elute with distilled water. The sulfonate anions will pass through while cations (

    
    , 
    
    
    
    ) are trapped.
  • Monitoring: Check fractions with pH paper. Collect all acidic fractions (pH < 2).

  • Concentration: Rotary evaporate the water at <50°C. You will be left with a viscous oil.

Protocol C: Azeotropic Drying (Critical Step)

Context: CPSA holds water tenaciously. Direct heating to remove water often leads to decomposition before the water is fully removed.

Steps:

  • Solvent Choice: Add Toluene or 1,2-Dichloroethane (DCE) to the crude oil (approx 10:1 solvent:oil ratio).

  • Reflux: Set up a Dean-Stark trap. Reflux until no more water collects in the trap.

  • Evaporation: Remove the organic solvent under reduced pressure.

  • Result: This usually yields a hygroscopic solid or semi-solid of sufficient purity (>95%) for most catalytic applications.

Protocol D: High-Vacuum Distillation (Final Polish)

Context: Only perform this if >98% purity is required and Protocol C failed to yield a clean solid.

Warning: Explosion/Decomposition Risk. Ensure the system is free of peroxides and strong oxidizers.

Setup:

  • Apparatus: Short-path distillation head (Kugelrohr is ideal).

  • Vacuum: High vacuum is mandatory (< 0.5 mmHg).

  • Heating: Oil bath.

Procedure:

  • Apply vacuum before heating.

  • Slowly ramp temperature.

  • Degassing: Volatiles (trace solvents) will come off first.

  • Collection: CPSA should distill as a clear, colorless oil between 100°C - 140°C (depending on vacuum depth).

    • Red Flag: If the liquid turns black or emits propene gas (pressure spike), stop immediately. The ring is opening.

Troubleshooting & FAQ

Q: The product is a black tar. Can I save it?

Diagnosis: This is "charring" caused by trace sulfuric acid catalyzing decomposition during heating. Fix: Dissolve the tar in water. Add activated carbon (charcoal), heat gently to 50°C, and filter through Celite. The filtrate should be yellow/clear. Proceed immediately to Protocol B (Ion Exchange) to ensure no


 remains.
Q: My NMR shows extra peaks in the alkene region (5.0 - 6.0 ppm).

Diagnosis: Ring opening has occurred. You likely generated allylic sulfonates or sultones. Fix: These impurities are difficult to separate. If the impurity level is >10%, re-synthesize. Ensure your work-up temperature never exceeds 100°C.

Q: The oil won't crystallize.

Diagnosis: Residual water or solvent. Fix: Place the oil in a vacuum desiccator over


 (Phosphorus Pentoxide) for 48 hours. If it still doesn't crystallize, it may be a supercooled liquid (common for this class of compounds). Purity can still be high even if liquid.

References

  • Solubility of Barium Sulfate.Wikipedia. (2023).

    
    ), allowing separation from soluble sulfonates. Link
    
  • Purification of Sulfonic Acids. US Patent 3496224A. (1970). Describes the use of barium/calcium salts to precipitate sulfate impurities from sulfonic acid mixtures.[4] Link

  • Cyclopropanecarboxylic Acid Properties. Cheméo. (2023). Provides physical property benchmarks for cyclopropane derivatives, highlighting boiling point trends. Link

  • Ion Exchange Purification. US Patent 3960938A. (1976). Details the extraction and purification of sulfonic acids using ion exchange and solvent extraction methods. Link

Sources

Validation & Comparative

Validation of Cyclopropanesulfonic Acid (CPSA) Purity: A Comparative Guide to HPLC and qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropanesulfonic acid (CPSA, CAS 21370-31-8) is a critical intermediate in the synthesis of antiviral and antithrombotic pharmaceuticals. Its validation presents a unique analytical paradox: while its chemical structure is simple, its high polarity and lack of a strong chromophore make standard HPLC quantification unreliable without derivatization or specialized detectors.

This guide compares two primary validation methodologies: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1][2]

The Verdict:

  • Use qNMR for absolute purity assay (potency).[3] It eliminates the need for a certified CPSA reference standard and bypasses UV detection limitations.

  • Use HPLC (with Ion-Pairing or CAD) for impurity profiling. It is the only robust method to detect trace levels of starting materials (e.g., cyclopropanesulfonyl chloride) or genotoxic alkyl sulfonate esters which fall below the dynamic range of NMR.

The Analytical Challenge

CPSA consists of a strained cyclopropane ring attached to a highly polar sulfonic acid group.

  • Chromophore Deficiency: The molecule lacks a conjugated

    
    -system, resulting in negligible UV absorbance above 210 nm.
    
  • Retention Issues: On standard C18 Reverse-Phase columns, CPSA elutes in the void volume (

    
    ) due to its permanent negative charge at neutral/acidic pH, making integration reproducible but non-specific.
    

Method A: Quantitative NMR (qNMR) – The Absolute Assay

Status: Gold Standard for Potency/Assay

qNMR is a primary ratio method. It relies on the direct proportionality between signal integration and the number of nuclei, traceable to the International System of Units (SI) via an Internal Standard (IS).

The Principle

The cyclopropyl protons of CPSA exhibit a distinct high-field chemical shift (0.6–1.2 ppm), a region rarely populated by common organic impurities or solvents. This isolation allows for precise integration against an Internal Standard.

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterium Oxide (

    
    ). Note: 
    
    
    
    is essential to exchange the acidic sulfonic proton (
    
    
    ), preventing it from broadening other signals.
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent high-purity grade).

    • Why Maleic Acid? It is water-soluble, non-hygroscopic, and produces a sharp singlet at

      
       ppm, far removed from the CPSA cyclopropyl region.
      

Workflow:

  • Weighing: Accurately weigh

    
     mg of CPSA sample (
    
    
    
    ) and
    
    
    mg of Maleic Acid IS (
    
    
    ) into the same vial using a micro-balance (readability 0.01 mg).
  • Dissolution: Dissolve in 0.6 mL

    
    . Vortex until clear.
    
  • Acquisition:

    • Pulse angle:

      
      
      
    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Critical: Must be
      
      
      of the slowest relaxing nucleus to ensure full magnetization recovery).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correction (automatic + manual check).

Calculation


  • 
    : Purity (%)[4][5]
    
  • 
    : Integral value
    
  • 
    : Number of protons (CPSA cyclopropyl 
    
    
    
    = 4; Maleic Acid
    
    
    = 2)
  • 
    : Molar mass
    
  • 
    : Mass weighed
    

Method B: HPLC – The Impurity Profiler

Status: Required for Trace Impurity Analysis

While qNMR determines how much CPSA is present, HPLC determines what else is present. Standard RP-HPLC fails here; we must use Ion-Pairing Chromatography .

The Principle

To retain the anionic CPSA on a hydrophobic C18 column, we add an ion-pairing agent (e.g., Octylamine) to the mobile phase. The amine forms a neutral complex with the sulfonic acid, allowing it to interact with the stationary phase.

Experimental Protocol
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 10 mM Octylamine in Water (adjusted to pH 3.0 with Phosphoric Acid).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 5% B (Isocratic hold for polar salts)

    • 5-20 min: 5%

      
       60% B (Elution of CPSA and hydrophobic impurities)
      
  • Detection: UV at 205 nm (or Charged Aerosol Detector - CAD).

    • Note: 205 nm is non-specific and susceptible to solvent noise. High-purity solvents are mandatory.

Critical Quality Attribute: Genotoxic Impurities

If CPSA is synthesized from cyclopropanesulfonyl chloride, trace levels of alkyl sulfonates (if alcohols were used) or the chloride starting material must be monitored. HPLC is superior here because these impurities often lack the symmetry to be easily quantified by NMR at <0.1% levels.

Comparative Analysis

The following table summarizes the operational differences between the two methods for CPSA validation.

FeatureMethod A: qNMRMethod B: HPLC (Ion-Pairing)
Primary Utility Absolute Purity (Assay)Impurity Profiling (Related Substances)
Reference Standard Not Required (Only IS needed)Required (Must be fully characterized)
Specificity High (distinct chemical shifts)Moderate (relies on retention time)
Sensitivity (LOD) Moderate (~0.1%)High (ppm levels possible)
Analysis Time < 15 mins (Prep + Run)> 40 mins (Equilibration + Run)
Solvent Consumption < 1 mL

> 100 mL organic solvents
Weakness Dynamic range limits trace impurity detectionRequires derivatization or ion-pairing; low UV response

Decision Workflow (Graphviz)

This diagram illustrates the logical flow for validating a batch of CPSA, integrating both methods for a complete Certificate of Analysis (CoA).

CPSA_Validation_Workflow Start CPSA Sample Batch Screen Initial Screening (1H NMR in D2O) Start->Screen Identity Identity Confirmed? (Cyclopropyl signals 0.6-1.2 ppm) Screen->Identity qNMR_Path Execute qNMR Protocol (Maleic Acid IS) Identity->qNMR_Path Yes HPLC_Path Execute HPLC Protocol (Ion-Pairing / 205nm) Identity->HPLC_Path Yes Fail Reject / Reprocess Identity->Fail No (Wrong Structure) Assay_Result Calculate Absolute Purity (Assay) qNMR_Path->Assay_Result Impurity_Result Quantify Trace Impurities (Start Materials/Side Products) HPLC_Path->Impurity_Result Compliance Compare vs. Specs (Assay >98%, Impurities <0.1%) Assay_Result->Compliance Impurity_Result->Compliance Pass Release Batch (Generate CoA) Compliance->Pass Within Limits Compliance->Fail OOS

Caption: Integrated workflow for CPSA validation. qNMR provides the quantitative assay, while HPLC ensures purity from trace organic contaminants.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Bonn, G. K., et al. (2010). Analysis of sulfonic acids by ion-pair chromatography and hydrophilic interaction chromatography.
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • PubChem. (n.d.). Cyclopropanesulfonic acid (Compound Summary). National Library of Medicine. Link

  • ICH Harmonised Tripartite Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Link

Sources

Comparative Analysis of Ring-Opening Reactions of Substituted Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropyl ketones represent a unique class of "spring-loaded" synthetic intermediates. Possessing approximately 27.5 kcal/mol of strain energy and significant


-character in the C–C bonds (Walsh orbitals), they function as homologous Michael acceptors. This guide provides a technical comparison of the three primary modes of ring-opening: Acid-Mediated (Electrophilic) , Nucleophilic (Homo-conjugate) , and Reductive (Radical/SET) .

For the drug development chemist, the choice of method dictates not just yield, but the preservation of stereochemistry and the regiochemical outcome of the carbon backbone.

Part 1: Mechanistic Divergence & Strategic Selection

The reactivity of cyclopropyl ketones bifurcates based on the electronic demand of the reagents. Understanding this divergence is critical for designing retrosynthetic disconnections.

Mechanistic Decision Tree

The following diagram illustrates the primary activation pathways and their consequent intermediates.

RingOpeningPathways Start Cyclopropyl Ketone (Substrate) Acid Lewis/Brønsted Acid (TiCl4, BF3·Et2O) Start->Acid Coordination Nuc Soft Nucleophile (Thiols, Amines) Start->Nuc Activation Radical Single Electron Transfer (SmI2, Na/NH3) Start->Radical SET Carbocation Homo-Enolate / Carbocation Intermediate Acid->Carbocation Bond Polarization Prod_Acid 1,4-Dicarbonyls / Haloketones Carbocation->Prod_Acid Trapping Inversion SN2-like Attack (Corner Attack) Nuc->Inversion Homo-Michael Addn Prod_Nuc Gamma-Substituted Ketones (Inversion) Inversion->Prod_Nuc Protonation Ketyl Ketyl Radical Anion (Ring Fragmentation) Radical->Ketyl Beta-Scission Prod_Rad Reduced Ketones / Cyclopentanes Ketyl->Prod_Rad H-Abstraction/Coupling

Figure 1: Mechanistic divergence of cyclopropyl ketone ring-opening based on activation mode.

Part 2: Comparative Methodology Analysis

Method A: Lewis Acid-Mediated Ring Opening

Mechanism: This pathway relies on the coordination of a Lewis acid (LA) to the carbonyl oxygen, increasing the electrophilicity of the cyclopropane carbons.[1]

  • Regioselectivity: Strictly governed by Markovnikov-type electronic stabilization . The C–C bond that cleaves is the one that leads to the most stable carbocation (usually the most substituted carbon or the benzylic position in aryl cyclopropyl ketones).[1]

  • Stereochemistry: Often results in racemization due to the planar carbocationic character of the intermediate, though concerted variants exist.

  • Key Reagents:

    
    , 
    
    
    
    ,
    
    
    .
Method B: Nucleophilic Homo-Conjugate Addition

Mechanism: Soft nucleophiles attack the cyclopropane ring in an


-like fashion.
  • Regioselectivity: Controlled by sterics and orbital overlap ("corner attack"). The nucleophile typically attacks the least substituted carbon in simple systems, or the carbon activated by Donor-Acceptor (D-A) push-pull dynamics.

  • Stereochemistry: Stereospecific Inversion . This is the method of choice when preserving chiral information at the cleavage site is required.

  • Key Reagents: Thiophenols, Indoles, Azides (often catalyzed by

    
     or chiral bisoxazolines).
    
Method C: Reductive Ring Opening (SmI2)

Mechanism: Single Electron Transfer (SET) generates a ketyl radical.[2][3] The cyclopropane ring fragments (radical


-scission) to relieve strain.
  • Regioselectivity: Driven by the stability of the resulting radical. In aryl cyclopropyl ketones, the bond adjacent to the aryl group cleaves to form the stabilized benzylic radical.

  • Utility: Excellent for "umpolung" reactivity—turning the ketone into a radical donor for coupling with alkenes/alkynes (e.g., Procter's synthesis).

  • Key Reagents:

    
     (Kagan's Reagent), often with HMPA or 
    
    
    
    additives.

Part 3: Performance Comparison Data

The following table contrasts the performance of these methods on a standard substrate: Phenyl Cyclopropyl Ketone .

FeatureLewis Acid (TiCl4)Nucleophilic (Thiol/Lewis Acid)Reductive (SmI2)
Primary Product

-Chloro ketone

-Thio ketone
Reduced ketone / Cyclopentanol
Regiocontrol Thermodynamic (Benzylic C+)Steric/Electronic (S_N2)Radical Stability (Benzylic Radical)
Stereocontrol Low (Racemization common)High (Inversion) Low (Radical intermediate)
Reaction Temp -78°C to 0°C0°C to RTRT to 60°C
Functional Group Tolerance Moderate (Acid sensitive groups fail)HighHigh (Chemomimetic)
Typical Yield 85-95%80-90%70-85%
Key Limitation Polymerization side-productsRequires "soft" nucleophilesReagent cost / O2 sensitivity

Part 4: Detailed Experimental Protocols

Protocol 1: Lewis Acid-Mediated Ring Opening (Halogenation)

Objective: Synthesis of


-iodo ketones from cyclopropyl ketones.

Reagents:

  • Substrate: 1-Phenyl-2-methylcyclopropyl ketone (1.0 equiv)

  • Reagent:

    
     (anhydrous) or 
    
    
    
  • Solvent: Dichloromethane (DCM) or Toluene

Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under Argon atmosphere.

  • Dissolution: Add the cyclopropyl ketone (1.0 mmol) and anhydrous DCM (5 mL). Cool to 0°C.

  • Activation: Add

    
     (1.2 equiv) in one portion. The solution typically turns yellow/orange.
    
  • Reaction: Allow to warm to room temperature. Monitor by TLC (typically 2-4 hours).

    • Validation: Disappearance of the UV-active cyclopropane spot; appearance of a less polar product spot.

  • Quench: Pour the mixture into sat.

    
     (to reduce liberated iodine) and extract with 
    
    
    
    .
  • Purification: Flash column chromatography.

Protocol 2: SmI2-Catalyzed Radical Coupling

Objective: Reductive coupling with an alkyne (Procter Method).

Reagents:

  • Substrate: Aryl cyclopropyl ketone (1.0 equiv)[4]

  • Coupling Partner: Phenylacetylene (3.0 equiv)

  • Catalyst:

    
     (0.1 M in THF, 15-20 mol%)
    
  • Additive: Water or alcohol (proton source, controlled amount)

Workflow Diagram (DOT):

SmI2Protocol Step1 Deoxygenation (Argon Sparge 15m) Step2 Mix Substrate + Alkyne in THF Step1->Step2 Step3 Add SmI2 (15 mol%) Dropwise Step2->Step3 Step4 Color Check: Deep Blue -> Yellow Step3->Step4 Radical Cycle Step5 Workup: 0.1M HCl / Air Oxid. Step4->Step5 Complete

Figure 2: Workflow for Samarium-catalyzed reductive coupling. Note: The persistence of the blue color indicates active Sm(II).

Critical Technical Note: The "Procter" modification allows catalytic


. In stoichiometric reductions, the deep blue color of 

must persist. If it turns yellow/white instantly upon addition, the reagent has quenched (likely by

or wet solvent), and the reaction will fail.

Part 5: References

  • Reissig, H.-U., & Zimmer, R. (2003). Donor–Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews, 103(4), 1151–1196. Link

  • Morrill, C., et al. (2021).[5] SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity.[3][5] Journal of the American Chemical Society, 143(9), 3562–3570. Link

  • Lifchits, O., et al. (2013). Lewis Acid-Catalyzed Ring-Opening of Cyclopropanes.[6] Journal of the American Chemical Society, 135(17), 6438. Link

  • Marek, I., & Sklute, G. (2007). Stereoselective Synthesis of Quaternary Carbon Stereocenters via Copper-Catalyzed Ring Opening of Cyclopropanes. Chemical Communications, 1683-1695. Link

  • Giri, R., et al. (2018). Transition Metal-Catalyzed Ring Opening of Cyclopropanes. Chemical Reviews, 118, 10244. Link

Sources

A Researcher's Guide to Catalyst Selection in Asymmetric Cyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

The precise insertion of a methylene group into an olefin to form a stereodefined cyclopropane ring is a powerful transformation in modern organic synthesis. This three-membered carbocycle is a key structural motif in numerous pharmaceuticals, agrochemicals, and advanced materials. The quest for efficient and highly selective catalysts for asymmetric cyclopropanation has been a driving force in the field of catalysis for decades. This guide provides a head-to-head comparison of the leading catalyst systems, offering a deep dive into their mechanistic nuances, performance capabilities, and practical applications. Our goal is to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the catalyst landscape and select the optimal system for their synthetic challenges.

The Central Role of the Metal-Carbene Intermediate

The majority of modern asymmetric cyclopropanation methods rely on the catalytic decomposition of a diazo compound in the presence of an olefin. The heart of this process is the formation of a transient, electrophilic metal-carbene intermediate. The chiral ligands surrounding the metal center create a defined stereochemical environment that dictates the facial selectivity of the carbene transfer to the approaching olefin. This guide will focus on a comparative analysis of the most successful and widely adopted catalyst systems, namely those based on copper, rhodium, and the increasingly important iron.

Copper/Bis(oxazoline) (BOX) Complexes: The Versatile Workhorse

Copper complexes ligated with C₂-symmetric bis(oxazoline) (BOX) ligands are arguably the most established and frequently employed catalysts for asymmetric cyclopropanation. Their widespread use is a testament to their affordability, ease of handling, and consistent ability to deliver high enantioselectivities across a broad spectrum of substrates.

Mechanism of Stereocontrol

The catalytic cycle is initiated by the reaction of the diazo compound with a Cu(I) species, leading to the extrusion of dinitrogen and the formation of a copper-carbene. The stereochemical outcome of the cyclopropanation is then determined by the approach of the olefin to this intermediate. The bulky substituents on the chiral BOX ligand effectively block one face of the carbene, thereby directing the olefin to the other, resulting in a highly enantioselective cyclopropane formation.

Key Experimental Considerations:

  • Solvent Selection: Non-coordinating solvents such as dichloromethane (DCM) or chloroform are generally preferred to prevent solvent molecules from competing with the substrate for coordination to the copper center.

  • Rate of Diazo Addition: To minimize the formation of undesired side products from carbene dimerization (e.g., diethyl maleate and fumarate), the diazo reagent must be added slowly to the reaction mixture, typically via a syringe pump. This maintains a low stationary concentration of the highly reactive carbene intermediate.

Performance Data: A Head-to-Head Comparison

The cyclopropanation of styrene with ethyl diazoacetate (EDA) serves as a standard benchmark reaction to evaluate catalyst performance.

Catalyst SystemLigandOlefinDiazo ReagentSolventTemp (°C)Yield (%)ee (%) (trans/cis)Reference
CuOTfPh-BOXStyreneEDACH₂Cl₂259599 (trans)
Cu(OTf)₂t-Bu-BOXStyreneEDACH₂Cl₂259297 (trans)

The data clearly indicates that both phenyl (Ph) and tert-butyl (t-Bu) substituted BOX ligands are highly effective in promoting enantioselective cyclopropanation, with the choice often being substrate-dependent.

Experimental Protocol: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate using a Cu(I)-Ph-BOX Catalyst

This protocol provides a detailed, step-by-step methodology for a typical asymmetric cyclopropanation using a copper-bis(oxazoline) catalyst.

Materials:

  • Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆)

  • (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) (Ph-BOX)

  • Styrene, freshly distilled

  • Ethyl diazoacetate (EDA)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere glovebox or Schlenk line

  • Syringe pump

Procedure:

  • Inside a nitrogen-filled glovebox, add CuOTf·0.5C₆H₆ (12.6 mg, 0.05 mmol, 1 mol%) and Ph-BOX (19.8 mg, 0.055 mmol, 1.1 mol%) to a dry 50 mL Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous DCM (10 mL) and stir the resulting solution at room temperature for 1 hour to ensure complete formation of the catalyst complex.

  • Add freshly distilled styrene (0.57 mL, 5.0 mmol, 1 equiv.).

  • In a separate vial, prepare a solution of ethyl diazoacetate (0.63 mL, 6.0 mmol, 1.2 equiv.) in anhydrous DCM (10 mL).

  • Using a syringe pump, add the ethyl diazoacetate solution to the reaction mixture over a period of 6 hours.

  • Allow the reaction to stir at room temperature for an additional 12 hours after the addition is complete.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the ethyl 2-phenylcyclopropane-1-carboxylate.

  • The enantiomeric excess of the product is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Rationale for Experimental Choices:

  • Inert Atmosphere: The Cu(I) catalyst is susceptible to oxidation to the less active Cu(II) form. Therefore, all manipulations should be carried out under an inert atmosphere of nitrogen or argon.

  • Ligand-to-Metal Ratio: A slight excess of the chiral ligand is used to ensure that all of the copper is complexed, which is crucial for achieving high enantioselectivity.

  • Slow Diazo Addition: This is a critical parameter to control. A high concentration of the diazo compound can lead to carbene dimerization, which competes with the desired cyclopropanation reaction and lowers the yield.

Rhodium(II) Carboxamidates: The High-Precision Catalysts

Dirhodium(II) complexes bearing chiral carboxamidate ligands are another class of exceptionally effective catalysts for asymmetric cyclopropanation. They are often more reactive than their copper counterparts and can achieve very high turnover numbers.

Mechanism of Stereocontrol

The catalytic cycle is analogous to the copper-catalyzed process, involving the formation of a rhodium-carbene intermediate. The four chiral carboxamidate ligands that bridge the two rhodium atoms create a well-defined chiral pocket around the active site. This steric and electronic environment precisely controls the trajectory of the incoming olefin, leading to excellent stereoselectivity.

Key Experimental Considerations:

  • Catalyst Loading: Due to their high reactivity, rhodium catalysts can often be used at lower loadings (0.1-1 mol%) compared to copper catalysts.

  • Substrate Scope: Rhodium carboxamidate catalysts are known to be compatible with a wide range of diazo compounds, including those with donor-acceptor substitution patterns.

  • Solvent: Non-polar, non-coordinating solvents like pentane or dichloromethane are typically employed.

Performance Data: A Head-to-Head Comparison

The performance of the well-known Rh₂(S-DOSP)₄ catalyst in the benchmark cyclopropanation of styrene is presented below.

Catalyst SystemOlefinDiazo ReagentSolventTemp (°C)Yield (%)ee (%) (trans/cis)Reference
Rh₂(S-DOSP)₄StyreneMethyl phenyldiazoacetatePentane25>9598 (trans)[1]

This catalyst demonstrates outstanding enantioselectivity for the trans-cyclopropane product.

Experimental Protocol: Asymmetric Cyclopropanation of Styrene with Methyl Phenyldiazoacetate using Rh₂(R-DOSP)₄

The following is a general procedure for the enantioselective cyclopropanation of styrene using a chiral dirhodium(II) catalyst.[1]

Materials:

  • Dirhodium(II) tetrakis[(R)-N-(dodecylbenzenesulfonyl)prolinate] (Rh₂(R-DOSP)₄)

  • Styrene, purified by passing through a silica-filled pipette

  • Methyl phenyldiazoacetate

  • Dry, degassed pentane

  • Inert atmosphere setup

  • Syringe pump

Procedure:

  • In a 25-mL round-bottom flask (Flask A) equipped with a magnetic stir bar, dissolve styrene (5 equiv.) and Rh₂(R-DOSP)₄ (0.01 equiv.) in dry, degassed pentane (3 mL).

  • Degas the reaction mixture using three vacuum/argon cycles.

  • In a separate 25-mL round-bottom flask (Flask B), dissolve methyl phenyldiazoacetate (0.5 mmol, 1 equiv.) in dry, degassed pentane (5 mL).

  • Degas the solution in Flask B using three vacuum/argon cycles.

  • Add the contents of Flask B to Flask A using a syringe pump over a period of 1 hour.

  • After the addition is complete, continue to stir the reaction mixture for an additional hour.

  • The reaction mixture can be directly purified by column chromatography on silica gel to afford the desired methyl phenylcyclopropanecarboxylate.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Iron-Porphyrin Complexes: A Sustainable Frontier

Driven by the need for more sustainable and economical catalytic methods, iron-based catalysts have emerged as a promising alternative to those based on precious metals. Chiral iron-porphyrin complexes have shown remarkable activity and selectivity in asymmetric cyclopropanation.

Mechanism of Stereocontrol

The mechanism is believed to be similar to that of copper and rhodium catalysts, proceeding through the formation of an iron-carbene intermediate. The bulky and well-defined chiral superstructure of the porphyrin ligand creates a chiral environment that effectively directs the stereochemical outcome of the reaction.

Performance Data: A Glimpse into Iron's Potential
Catalyst SystemOlefinDiazo ReagentYield (%)ee (%) (trans/cis)Reference
(+)-D₄-(por)FeCl3,4-difluorostyreneα-diazoacetonitrile>9988 (trans)[2][3]

These results demonstrate that iron catalysts can achieve high yields and enantioselectivities, making them a compelling area of ongoing research.

Head-to-Head Catalyst Comparison

FeatureCopper-BOX CatalystsRhodium-Carboxamidate CatalystsIron-Porphyrin Catalysts
Cost Relatively LowHighLow
Reactivity GoodVery HighGood
Enantioselectivity ExcellentExcellentGood to Excellent
Substrate Scope BroadVery BroadExpanding
Toxicity ModerateModerateLow
Operational Simplicity Often requires in-situ generationTypically uses pre-formed catalystsOften requires in-situ reduction

Visualizing the Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for these transformations.

Copper_Catalyzed_Cyclopropanation Cu(I)-BOX Cu(I)-BOX Cu-Carbene Cu-Carbene Cu(I)-BOX->Cu-Carbene + Diazo - N₂ Cyclopropane Cyclopropane Cu-Carbene->Cyclopropane + Olefin Cyclopropane->Cu(I)-BOX Catalyst Regeneration Olefin Olefin Diazo Diazo

Caption: Catalytic cycle for copper-catalyzed asymmetric cyclopropanation.

Rhodium_Catalyzed_Cyclopropanation Rh₂(L*)₄ Rh₂(L*)₄ Rh-Carbene Rh-Carbene Cyclopropane Cyclopropane Rh-Carbene->Cyclopropane + Olefin Rh₂(L)₄ Rh₂(L)₄ Cyclopropane->Rh₂(L)₄ Catalyst Regeneration Olefin Olefin Diazo Diazo Rh₂(L)₄->Rh-Carbene + Diazo - N₂

Caption: Catalytic cycle for rhodium-catalyzed asymmetric cyclopropanation.

Iron_Catalyzed_Cyclopropanation Fe(II)-Porphyrin Fe(II)-Porphyrin Fe-Carbene Fe-Carbene Fe(II)-Porphyrin->Fe-Carbene + Diazo - N₂ Cyclopropane Cyclopropane Fe-Carbene->Cyclopropane + Olefin Cyclopropane->Fe(II)-Porphyrin Catalyst Regeneration Olefin Olefin Diazo Diazo

Caption: Catalytic cycle for iron-catalyzed asymmetric cyclopropanation.

Conclusion and Future Perspectives

The field of asymmetric cyclopropanation offers a powerful toolkit for the modern synthetic chemist. Copper-BOX and rhodium-carboxamidate catalysts represent mature and reliable technologies capable of delivering high stereoselectivities for a wide range of substrates. The choice between them often comes down to a balance of cost, reactivity, and the specific nature of the synthetic target. The development of iron-porphyrin and other first-row transition metal catalysts is a vibrant and rapidly evolving area of research. These systems hold the promise of more sustainable and economical chemical processes without sacrificing catalytic performance. As our understanding of reaction mechanisms deepens and new ligand designs emerge, we can expect the capabilities of asymmetric cyclopropanation to continue to expand, enabling the synthesis of increasingly complex and valuable molecules.

References

  • In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. ACS Catalysis, 2020 , 10 (2), 1161–1170. [Link]

  • Asymmetric Cyclopropanation of Styrenes Catalyzed by Metal Complexes of D2-Symmetrical Chiral Porphyrin: Superiority of Cobalt over Iron. The Journal of Organic Chemistry, 2003 , 68 (14), 5415–5420. [Link]

  • Chiral iron porphyrin (+)-D4-(por)FeCl catalyzes highly enantioselective cyclopropanation of alkenes using in situ generated diazoacetonitrile with up to 35 000 product turnover. Chemical Science, 2015 , 6 (7), 4184-4189. [Link]

  • Shape and Stereoselective Cyclopropanation of Alkenes Catalyzed by Iron Porphyrins. Iowa State University Digital Repository. [Link]

  • Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. University of Rochester. [Link]

  • Asymmetric Cyclopropanation of Styrenes Catalyzed by Metal Complexes of D2-Symmetrical Chiral Porphyrin: Superiority of Cobalt over Iron. The Journal of Organic Chemistry, 2003 , 68 (14), 5415–5420. [Link]

  • dirhodium(ii) tetrakis[methyl 2-pyrrolidone-5(r)-carboxylate. Organic Syntheses. [Link]

  • Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. PMC. [Link]

  • Design and Synthesis of Chiral Heteroleptic Rhodium(II) Carboxylate Catalysts: Experimental Investigation of Halogen Bond Rigidification Effects in Asymmetric Cyclopropanation. ACS Catalysis, 2021 , 11 (19), 12155–12163. [Link]

  • In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. ResearchGate. [Link]

  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society, 2023 , 145 (17), 9441–9447. [Link]

  • Bis- and Azabis(oxazoline)–Copper–Tungstophosphate Immobilized on Mesoporous Silica: Preparation and Use as Catalyst in Enantioselective Cyclopropanation. MDPI. [Link]

  • In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. ResearchGate. [Link]

  • Highly enantioselective Rh2(S-DOSP)4-catalyzed cyclopropenation of alkynes with styryldiazoacetates. Semantic Scholar. [Link]

  • Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole). Organic Syntheses. [Link]

  • Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. RSC Publishing. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. PMC. [Link]

  • Polymer-Supported Bis(oxazoline)−Copper Complexes as Catalysts in Cyclopropanation Reactions. Macromolecules, 2000 , 33 (24), 8955–8962. [Link]

  • Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. Journal of the American Chemical Society, 2021 , 143 (30), 11644–11658. [Link]

  • Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. PMC. [Link]

  • C1‐Symmetric Versus C2‐Symmetric Ligands in Enantioselective Copper–Bis(oxazoline)‐Catalyzed Cyclopropanation Reactions. ResearchGate. [Link]

  • C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. PMC. [Link]

  • Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis. PMC. [Link]

  • Asymmetric cyclopropanation reaction of styrene derivatives and ethyl... ResearchGate. [Link]and_ethyl_diazoacetate_a)

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Drugs Containing a Cyclopropyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Cyclopropyl Moiety - A Double-Edged Sword in Medicinal Chemistry

The cyclopropyl group has become a favored tool in the medicinal chemist's arsenal, prized for its ability to introduce conformational rigidity and improve a molecule's physicochemical properties.[1][2] Its unique stereoelectronic features, including shorter, stronger carbon-hydrogen bonds and enhanced π-character in its carbon-carbon bonds, often render it resistant to oxidative metabolism.[1][2][3] This has led to its strategic use as a "metabolic shield" to block undesirable oxidation at or near a specific position, thereby enhancing a drug's metabolic stability, increasing its half-life, and reducing potential drug-drug interactions (DDIs).[1][3][4] The classic example is pitavastatin, where the cyclopropyl group diverts metabolism away from the highly variable CYP3A4 enzyme.[1]

However, this is not the complete picture. The inherent ring strain of the cyclopropyl group (approximately 27 kcal/mol) can also make it a site of unexpected and sometimes problematic metabolic activity.[5][6] Particularly when attached to a heteroatom like nitrogen (forming a cyclopropylamine), the ring can undergo cytochrome P450 (CYP)-mediated bioactivation to form reactive intermediates.[1][7] This can lead to the formation of glutathione (GSH) conjugates, covalent protein binding, and in some cases, hepatotoxicity, as famously observed with the fluoroquinolone antibiotic trovafloxacin.[1]

Therefore, a thorough and nuanced assessment of metabolic stability is not just a routine checkpoint but a critical investigation for any drug candidate containing a cyclopropyl group. This guide provides a framework for such an assessment, blending foundational mechanistic understanding with practical, field-proven experimental protocols.

The Metabolic Dichotomy: Understanding the Fates of the Cyclopropyl Group

The central challenge in assessing cyclopropyl-containing drugs is to determine which metabolic pathway predominates: will the ring act as a stability-enhancing shield, or will it become a liability? The outcome depends on the overall molecular structure, its interaction with metabolic enzymes, and the specific biological environment.[8]

Pathway 1: The Metabolic Shield (Reduced Susceptibility)

The high C-H bond dissociation energy of the cyclopropyl ring makes the initial hydrogen atom abstraction step, the rate-limiting step for many CYP450-mediated oxidations, energetically unfavorable.[1] This often protects the local region of the molecule from metabolism, forcing biotransformation to occur at more susceptible sites.

Pathway 2: The Metabolic Hotspot (Direct Metabolism and Bioactivation)

Despite its general robustness, the cyclopropyl ring itself can be a substrate for metabolic enzymes. Key pathways include:

  • Hydroxylation: Direct oxidation on the cyclopropyl ring can occur, though it is often a minor pathway.[1]

  • Ring Opening & Bioactivation: This is the most significant liability. For cyclopropylamines, CYP-mediated one-electron oxidation at the nitrogen can lead to the formation of a radical cation.[9][10][11] This intermediate can undergo rapid scission of the strained cyclopropane ring, generating a carbon-centered radical that can react with cellular nucleophiles like glutathione or protein thiols.[7] A similar mechanism involving hydrogen atom abstraction from the ring itself has also been proposed.[7]

Below is a diagram illustrating these competing metabolic fates.

G cluster_input Cyclopropyl-Containing Drug cluster_pathways Metabolic Fates cluster_outcomes Consequences Drug Parent Drug (with Cyclopropyl Group) Shield Metabolic Shield (High C-H Bond Energy) Drug->Shield Blocks Oxidation at Adjacent Positions Hotspot Metabolic Hotspot (Ring Strain Liability) Drug->Hotspot CYP-Mediated Attack (e.g., on Cyclopropylamine) Stable Increased Metabolic Stability Longer Half-Life Shield->Stable Reactive Bioactivation Reactive Metabolites GSH Adducts Hotspot->Reactive

Caption: The metabolic dichotomy of the cyclopropyl group in drug design.

Experimental Assessment: A Phased Approach

A robust assessment of metabolic stability involves a multi-step process, starting with high-throughput in vitro screens and progressing to more detailed mechanistic studies as needed. The goal is to quantify the rate of metabolism and identify the metabolites formed.

Phase 1: In Vitro Intrinsic Clearance Screening

The first step is to measure the intrinsic clearance (CLint) of the compound in a metabolically active system.[12] This value represents the inherent capacity of the liver to metabolize the drug. The most common and cost-effective systems are subcellular fractions like liver microsomes or S9 fractions.[12][13][14]

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and are a rich source of Phase I enzymes, particularly cytochrome P450s (CYPs), as well as some Phase II enzymes like UGTs.[12][15] They are the standard for initial CYP-mediated stability screens.

  • S9 Fraction: This is the supernatant from a 9000g centrifugation of liver homogenate. It contains both microsomes and cytosolic enzymes, such as sulfotransferases (SULTs) and glutathione transferases (GSTs).[15] The S9 assay can provide a broader view of both Phase I and Phase II metabolism.

  • Hepatocytes: Intact liver cells (either fresh or cryopreserved) contain the full complement of metabolic enzymes and cofactors, offering the most physiologically relevant in vitro model.[12][14][16] They are often used to confirm findings from microsomal assays or when non-CYP or transporter-mediated metabolism is suspected.

Test SystemKey Enzymes PresentPrimary Use CaseAdvantagesLimitations
Liver Microsomes CYPs, FMOs, UGTs, Epoxide HydrolaseHigh-throughput screening of CYP-mediated stability[12][17]Cost-effective, high-throughput, well-characterizedLacks cytosolic enzymes (e.g., AO, GST, SULT) and transporters
S9 Fraction All microsomal enzymes + Cytosolic enzymes (AO, GST, SULTs)Screening for both Phase I and Phase II metabolism[15]Broader enzyme coverage than microsomesLower concentration of CYP enzymes, cofactor requirements
Hepatocytes Full complement of hepatic enzymes and transporters"Gold standard" in vitro model, confirming microsomal data, studying transporters[14][16]Most physiologically relevant, includes uptake/effluxHigher cost, lower throughput, lot-to-lot variability
Detailed Protocol: Liver Microsomal Stability Assay

This protocol describes a typical substrate depletion assay to determine the in vitro half-life (t½) and intrinsic clearance (CLint).

1. Rationale & Self-Validation: The principle is to incubate the test compound with liver microsomes and an NADPH-generating system (the essential cofactor for CYP activity) and measure the disappearance of the parent compound over time.[14] The protocol includes critical controls: a 'no cofactor' condition to check for non-CYP degradation and a 'time zero' sample to establish the initial concentration. A positive control compound with known metabolic properties (e.g., testosterone, verapamil) is run in parallel to validate the metabolic competency of the microsomal batch.

2. Materials & Reagents:

  • Pooled Liver Microsomes (Human, Rat, etc.)

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • Phosphate Buffer (e.g., 0.1 M, pH 7.4)

  • NADPH-Regenerating System (e.g., NADPH-A/B solution containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Positive Control Compound (e.g., Testosterone)

  • Quenching Solution (e.g., Acetonitrile with internal standard)

  • 96-well incubation plates and analytical plates

3. Step-by-Step Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare the master mix by adding buffer and microsomes to the incubation plate. The final microsomal protein concentration is typically 0.5-1.0 mg/mL.[17]

  • Pre-incubation: Add the test compound to the master mix (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Start the reaction by adding the pre-warmed NADPH-regenerating system to all wells except the 'no cofactor' controls.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold quenching solution. The 'time zero' sample is taken immediately after adding the NADPH solution.

  • Sample Processing: Once all time points are collected, vortex the analytical plate to mix, then centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[14][18]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of the linear portion of this plot is the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])

Phase 2: Metabolite Identification and Bioactivation Assessment

If a cyclopropyl-containing compound shows moderate to high clearance in the initial screen, the next critical step is to identify the metabolites and assess the potential for bioactivation.

  • Metabolite Identification: This is typically performed by incubating the compound at a higher concentration in a richer matrix like hepatocytes or S9 fraction (supplemented with GSH) and analyzing the samples using high-resolution mass spectrometry (LC-QTOF-MS).[16][19] The goal is to find masses corresponding to hydroxylated metabolites or GSH adducts, which would strongly indicate metabolism involving the cyclopropyl ring.[1][7]

  • GSH Trapping: The presence of GSH conjugates is a red flag for the formation of reactive electrophilic intermediates.[1] The experimental setup is similar to a standard stability assay, but with GSH added to the incubation buffer to 'trap' any reactive species formed.

The workflow for a comprehensive assessment is visualized below.

G cluster_phase1 Phase 1: Initial Screening cluster_decision Decision Point cluster_phase2 Phase 2: Mechanistic Studies cluster_outcome Outcome & Action Screen In Vitro Stability Assay (Liver Microsomes / S9) Decision Calculate CLint Low Clearance? Screen->Decision MetID Metabolite ID (Hepatocytes + HRMS) Decision->MetID No (High Clearance) Safe Metabolically Stable Advance Candidate Decision->Safe Yes GSH GSH Trapping Assay MetID->GSH Identify Potential Reactive Pathways GSH->Safe No Adducts Found, Simple Oxidation Risk Bioactivation Risk Identified Redesign / Derisk GSH->Risk GSH Adducts Found

Caption: Experimental workflow for assessing cyclopropyl drug metabolism.

Comparison & Alternatives: Mitigating Metabolic Liabilities

When a cyclopropyl group is identified as a metabolic liability, medicinal chemists have several strategies. A direct comparison of the metabolic stability of the original compound with rationally designed alternatives provides the data needed to guide the drug design process.

Example Data: Comparison of a Cyclopropylamine with Alternatives

Compound IDStructural Moietyt½ in HLM (min) [a]Key Metabolites IdentifiedBioactivation Risk
LEAD-01 Cyclopropylamine15Ring-opened GSH adduct, N-dealkylationHigh
ALT-01 gem-Dimethyl [b]> 60N-dealkylation onlyLow
ALT-02 Methyl-substituted Cyclopropyl [c]45N-dealkylation, minor hydroxylationModerate

[a] HLM: Human Liver Microsomes. Data is hypothetical but representative. [b] Rationale: Replacing the cyclopropyl ring with a gem-dimethyl group can sterically hinder the approach to the nitrogen and removes the ring strain, averting the bioactivation pathway.[7] [c] Rationale: Substituting the cyclopropyl ring itself can block a specific site of oxidation and improve stability.[1]

This comparative data provides a clear, evidence-based rationale for selecting a lead compound with an improved safety and pharmacokinetic profile. By systematically evaluating stability and understanding the underlying metabolic pathways, researchers can harness the benefits of the cyclopropyl group while skillfully avoiding its potential pitfalls.

References

  • Singh P. (2024).
  • Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Zvyaga, T. A., et al. (2006). Metabolic stability screen for drug discovery using cassette analysis and column switching. Journal of Pharmacological and Toxicological Methods. [Link]

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. (2019). Journal of Pharmaceutical Sciences. [Link]

  • What is the importance of metabolic stability in drug design?. (2025). Patsnap Synapse. [Link]

  • Metabolic stability and metabolite profiling of emerging synthetic cathinones. (2023). Frontiers in Chemistry. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update. [Link]

  • Improvements to metabolic stability through cyclopropyl modification. ResearchGate. [Link]

  • ACMD review of the evidence on the use and harms of etomidate (accessible). (2026). GOV.UK. [Link]

  • In Vitro Metabolic Stability. Creative Bioarray. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Journal of Pharmaceutical Sciences. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Krotulski, A. J., et al. (2019). LC-QTOF-MS Identification of Major Urinary Cyclopropylfentanyl Metabolites Using Synthesized Standards. Journal of Analytical Toxicology. [Link]

  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports. [Link]

  • Suri, V., et al. (2015). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica. [Link]

  • Lin, Z. (2011). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism. [Link]

  • Bioactivation of Cyclopropyl Rings by P450: An Observation Encountered During the Optimisation of a Series of Hepatitis C Virus NS5B Inhibitors. ResearchGate. [Link]

  • LC-QTOF-MS Identification of Major Urinary Cyclopropylfentanyl Metabolites Using Synthesized Standards. ResearchGate. [Link]

  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. [Link]

  • Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Archives of Biochemistry and Biophysics. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. ResearchGate. [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair. Frontiers in Chemistry. [Link]

  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. ResearchGate. [Link]

  • Wang, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry. [Link]

  • Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]

  • Hanzlik, R. P., et al. (1979). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society. [Link]

Sources

Bridging the Gap: A Comparative Guide to the In-Vitro and In-Vivo Correlation of Cyclopropanesulfonic Acid Derivatives as Factor XIa Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutics with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Cyclopropane-containing molecules have emerged as a versatile class of compounds, offering unique structural and physicochemical properties that can enhance potency, selectivity, and metabolic stability.[1][2] This guide provides an in-depth comparison of the in-vitro and in-vivo activity of cyclopropanesulfonic acid derivatives, a promising scaffold for the development of potent and selective enzyme inhibitors. By focusing on their activity as Factor XIa (FXIa) inhibitors, a key target in antithrombotic therapy, we will explore the critical journey from initial biochemical assays to preclinical efficacy models, highlighting the importance of establishing a robust in-vitro and in-vivo correlation (IVIVC).[3][4]

The Therapeutic Promise of Cyclopropanesulfonic Acid Derivatives

The cyclopropane ring, with its unique electronic and conformational properties, can impart significant advantages in drug design.[5][6] When incorporated into a sulfonic acid derivative, this scaffold can effectively mimic the transition state of enzymatic reactions or interact with specific pockets in a target protein. The sulfonic acid moiety can act as a key hydrogen bond donor and acceptor, while the cyclopropyl group can provide a rigid framework to orient other functional groups for optimal binding.

Factor XIa, a serine protease in the intrinsic pathway of the coagulation cascade, represents an attractive target for the development of safer anticoagulants.[3] Inhibition of FXIa has the potential to prevent thrombosis with a lower risk of bleeding compared to currently available therapies.[7][8] This guide will use the inhibition of FXIa as a central theme to illustrate the evaluation and correlation of in-vitro and in-vivo activity of novel cyclopropanesulfonic acid derivatives.

In-Vitro Evaluation: From Enzyme Kinetics to Cellular Activity

The initial assessment of a compound's potential as a drug candidate begins with a series of in-vitro assays. These experiments are designed to determine the compound's direct effect on its molecular target and its activity in a cellular context.

Enzymatic Assays: Quantifying Target Engagement

The primary in-vitro assay for evaluating a potential FXIa inhibitor is a direct enzyme inhibition assay.[9] This assay measures the ability of the compound to block the catalytic activity of purified FXIa.

Table 1: In-Vitro Enzymatic Inhibition of a Representative Cyclopropanesulfonic Acid Derivative (CPSD-1)

Assay TypeKey ParameterResult for CPSD-1
FXIa Inhibition IC508 nM[7][8]
Selectivity Panel
Thrombin InhibitionIC50> 10 µM
Factor Xa InhibitionIC50> 15 µM
Trypsin InhibitionIC50> 20 µM
Mechanism of Action Ki3.5 nM
Inhibition ModeCompetitive

Experimental Protocol: FXIa Chromogenic Substrate Assay

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a test compound against FXIa.

Materials:

  • Human Factor XIa (purified)

  • Chromogenic Substrate for FXIa (e.g., S-2366)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl2, 0.1% BSA, pH 7.4)

  • Test Compound (Cyclopropanesulfonic acid derivative)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound in the assay buffer to create a range of concentrations.

  • Add a fixed concentration of human FXIa to each well of the 96-well plate.

  • Add the diluted test compound to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Chromogenic Substrate: Provides a simple and robust colorimetric readout of enzyme activity.

  • Purified Enzyme: Ensures that the observed inhibition is a direct effect on the target enzyme and not due to interactions with other proteins.

  • Selectivity Panel: Assessing inhibition against other related serine proteases (e.g., thrombin, Factor Xa, trypsin) is crucial to determine the selectivity of the compound and predict potential off-target effects.[7][8]

Cell-Based Assays: Assessing Activity in a More Physiological Context

While enzymatic assays are essential for determining direct target engagement, cell-based assays provide insights into a compound's activity in a more complex biological environment. For an anticoagulant, the activated partial thromboplastin time (aPTT) assay using human plasma is a critical in-vitro measure of efficacy.

Table 2: In-Vitro Plasma Clotting Assay for CPSD-1

AssayParameterResult for CPSD-1
aPTT 2x Doubling Concentration1.5 µM
Prothrombin Time (PT) 2x Doubling Concentration> 50 µM

Experimental Protocol: Activated Partial Thromboplastin Time (aPTT) Assay

Materials:

  • Human plasma

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride (CaCl2) solution

  • Test Compound

  • Coagulometer

Procedure:

  • Pre-warm human plasma and the aPTT reagent to 37°C.

  • Add a defined volume of plasma to a cuvette.

  • Add the test compound at various concentrations to the plasma and incubate for a specified time.

  • Add the aPTT reagent to the plasma-compound mixture and incubate for a defined period to allow for the activation of the contact pathway.

  • Initiate clotting by adding a pre-warmed CaCl2 solution.

  • The coagulometer will detect the formation of a fibrin clot and record the time to clotting.

  • The concentration of the test compound that doubles the clotting time compared to the control is determined.

Causality Behind Experimental Choices:

  • Human Plasma: Provides a physiologically relevant matrix containing all the necessary clotting factors, inhibitors, and other proteins.

  • aPTT vs. PT: The aPTT assay is sensitive to the inhibition of the intrinsic and common pathways of coagulation, where FXIa plays a key role. The prothrombin time (PT) assay, which assesses the extrinsic and common pathways, should be less affected by a selective FXIa inhibitor, thus demonstrating the compound's specific mechanism of action.

In-Vivo Evaluation: From Pharmacokinetics to Efficacy Models

Positive in-vitro results are the first step; however, the true potential of a drug candidate can only be assessed in a living organism. In-vivo studies provide crucial information on a compound's pharmacokinetic profile (what the body does to the drug) and its pharmacodynamic effects (what the drug does to the body).

Pharmacokinetic Studies: Understanding ADME Properties

Pharmacokinetic (PK) studies are essential to determine a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[10][11] These studies are typically conducted in animal models such as rats or dogs.

Table 3: Pharmacokinetic Parameters of CPSD-1 in Rats (10 mg/kg, oral administration)

ParameterValue
Cmax (Maximum Concentration) 2.5 µM
Tmax (Time to Cmax) 1.5 hours
AUC (Area Under the Curve) 12 µM*h
t1/2 (Half-life) 4 hours
Oral Bioavailability (F%) 45%

Experimental Protocol: Rat Pharmacokinetic Study

Materials:

  • Sprague-Dawley rats

  • Test compound (CPSD-1) formulated for oral administration

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast rats overnight before dosing.

  • Administer a single oral dose of the test compound.

  • Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or other appropriate method.

  • Process the blood samples to obtain plasma.

  • Extract the drug from the plasma and analyze the concentration using a validated LC-MS/MS method.

  • Plot the plasma concentration versus time and use pharmacokinetic software to calculate the key PK parameters.

Causality Behind Experimental Choices:

  • Rat Model: A common and well-characterized model for initial PK studies.

  • Oral Administration: Reflects the intended route of administration for many chronic therapies.

  • LC-MS/MS Analysis: Provides a highly sensitive and specific method for quantifying the drug in a complex biological matrix like plasma.

In-Vivo Efficacy Models: Demonstrating Therapeutic Effect

To assess the antithrombotic efficacy of a novel FXIa inhibitor, various animal models of thrombosis are employed. The ferric chloride-induced arterial thrombosis model is a widely used method.[12][13]

Table 4: In-Vivo Efficacy of CPSD-1 in a Rat Arterial Thrombosis Model

Dose (mg/kg, p.o.)Thrombus Weight Reduction (%)Bleeding Time Increase (fold)
10 35%1.2
30 75%1.8
100 95%2.5

Experimental Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats

Materials:

  • Anesthetized rats

  • Surgical instruments

  • Ferric chloride (FeCl3) solution

  • Doppler flow probe

  • Test compound

Procedure:

  • Anesthetize the rat and surgically expose the carotid artery.

  • Place a Doppler flow probe on the artery to monitor blood flow.

  • Administer the test compound or vehicle orally at a pre-determined time before inducing thrombosis.

  • Apply a small piece of filter paper saturated with FeCl3 solution to the surface of the carotid artery for a specific duration (e.g., 5 minutes) to induce endothelial injury and thrombus formation.

  • Monitor blood flow until occlusion occurs.

  • At the end of the experiment, excise the thrombosed arterial segment and weigh the thrombus.

  • In a separate cohort of animals, perform a tail bleeding time assay to assess the effect of the compound on hemostasis.

Causality Behind Experimental Choices:

  • Ferric Chloride Model: A well-established and reproducible model of arterial thrombosis initiated by oxidative injury to the vessel wall.

  • Doppler Flow Probe: Allows for real-time monitoring of blood flow and determination of the time to occlusion.

  • Bleeding Time Assay: Crucial for assessing the potential bleeding risk associated with the anticoagulant, allowing for the determination of the therapeutic window.

Establishing the In-Vitro to In-Vivo Correlation (IVIVC)

A strong IVIVC is a key goal in drug development, as it allows for the prediction of in-vivo performance based on in-vitro data.[14][15][16] For our representative cyclopropanesulfonic acid derivative, CPSD-1, we can establish a correlation between the in-vitro aPTT data and the in-vivo antithrombotic efficacy.

Graphviz Diagram: IVIVC Workflow for CPSD-1

IVIVC_Workflow cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation cluster_correlation IVIVC invitro_assays Enzymatic & Plasma Assays (IC50, aPTT) pk_studies Pharmacokinetic Studies (Rat) invitro_assays->pk_studies Inform Dose Selection correlation_analysis Correlate Plasma Concentration with Antithrombotic Effect invitro_assays->correlation_analysis Provide Potency Data efficacy_models Thrombosis Models (Rat) pk_studies->efficacy_models Determine Exposure efficacy_models->correlation_analysis Provide Efficacy Data

Caption: Workflow for establishing an in-vitro to in-vivo correlation.

By plotting the in-vivo thrombus inhibition against the corresponding plasma concentrations of CPSD-1 achieved at different doses, we can determine the plasma concentration required for a therapeutic effect. This efficacious concentration can then be related back to the in-vitro potency of the compound in the aPTT assay. A strong correlation would show that the plasma concentrations that are effective in-vivo are consistent with the concentrations that prolong the clotting time in-vitro.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for comparing the in-vitro and in-vivo activity of cyclopropanesulfonic acid derivatives, using their potential as FXIa inhibitors as an illustrative example. The journey from initial enzyme inhibition assays to preclinical efficacy models is a multi-step process that requires careful experimental design and interpretation. Establishing a robust IVIVC is critical for building confidence in a drug candidate and for guiding its further development.

The promising in-vitro potency and selectivity of cyclopropanesulfonic acid derivatives, coupled with their potential for favorable in-vivo efficacy and safety profiles, make them an exciting area for further research. Future studies should focus on optimizing the ADME properties of this chemical series and exploring their efficacy in a wider range of thrombosis models. Ultimately, a thorough understanding of the in-vitro and in-vivo correlation will be paramount in translating the scientific potential of these compounds into clinically successful therapeutics.

References

  • Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237, 3245–3249.
  • Mateus, A., et al. (2023). In Vitro–In Vivo Correlations (IVIVC) for Predicting the Clinical Performance of Metronidazole Topical Creams Intended for Local Action. MDPI. [Link]

  • da Silva, E. F., et al. (2023). In Vitro Evaluation of Arylsulfonamide Derivatives against Trypanosoma cruzi. MDPI. [Link]

  • PatSnap. (2025). What are the key in vitro assays to assess CYP inhibition or induction?. PatSnap Synapse. [Link]

  • Li, Y., et al. (2024). In vitro and in vivo evaluation of novel ursolic acid derivatives as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA). PubMed. [Link]

  • Rowlinson, S. W., et al. (2003). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Link. [Link]

  • Akar, T. K., et al. (2024). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. [Link]

  • Rizvi, S. A. A., et al. (2022). In Vitro and In Vivo Evaluation of Hydroxypropyl-β-cyclodextrin-grafted-poly(acrylic acid)/poly(vinyl pyrrolidone) Semi-Interpenetrating Matrices of Dexamethasone Sodium Phosphate. ResearchGate. [Link]

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC. [Link]

  • Maccallini, C., et al. (2021). Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. MDPI. [Link]

  • Al-Horani, R. A., et al. (2021). Lignosulfonic Acid Sodium Is a Noncompetitive Inhibitor of Human Factor XIa. PubMed. [Link]

  • Chłoń-Rzepa, G., et al. (2024). In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors. NIH. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • Pattnaik, S., et al. (2016). Factor XIa inhibitors: A review of patent literature. PMC. [Link]

  • Dinis-Oliveira, R. J. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. PubMed. [Link]

  • Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]

  • Tummino, P. J., et al. (2011). Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. PMC. [Link]

  • Zhang, Z., et al. (2019). Clickable, acid labile immunosuppressive prodrugs for in vivo targeting. RSC Publishing. [Link]

  • Tice, C. M., et al. (2015). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. ResearchGate. [Link]

  • Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

  • Davies, N. M. (1996). Clinical pharmacokinetics of tiaprofenic acid and its enantiomers. PubMed. [Link]

  • Al-Horani, R. A., et al. (2021). Lignosulfonic Acid Sodium Is a Noncompetitive Inhibitor of Human Factor XIa. MDPI. [Link]

  • Gill, H. K., et al. (2021). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • Sammut, M., et al. (2024). Factor XI and XIa inhibition: a new approach to anticoagulant therapy. Drug and Therapeutics Bulletin. [Link]

  • Gaugaz, F. Z., et al. (2014). The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. PubMed. [Link]

  • Park, K. (2016). Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. Kinam Park. [Link]

  • Landoni, M. F., & Soraci, A. L. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. PubMed. [Link]

  • Musa, M. A., et al. (2011). In-vitro antiproliferative activity of benzopyranone derivatives in comparison with standard chemotherapeutic drugs. PubMed. [Link]

  • Al-Horani, R. A., & Afosah, D. K. (2018). Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. PMC. [Link]

  • Pharmacology Discovery Services. In Vivo Efficacy Models. Pharmacology Discovery Services. [Link]

  • Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Semantic Scholar. [Link]

  • Smith, S. A., et al. (1996). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. PubMed. [Link]

  • Pharmaron. Pain, Immunology & Inflammation Models. Pharmaron CRO. [Link]

  • Long, C. M. (2014). Biopharmaceutical considerations and in vitro-in vivo correlations (IVIVCs) for orally administered amorphous formulations. The University of Bath's research portal. [Link]

  • Gill, H. K., et al. (2021). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. [Link]

  • Thibeault, A., et al. (2023). Potential Pharmacological Properties of Triterpene Derivatives of Ursolic Acid. MDPI. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropanesulfonic Acid
Reactant of Route 2
Cyclopropanesulfonic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.